(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
Description
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Properties
IUPAC Name |
tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKNURQVBUGBO-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules, particularly as a scaffold in the design of protease inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its structure, stereochemistry, and a detailed, plausible synthetic route, along with its physicochemical properties.
Structure and Stereochemistry
This compound is a substituted proline analogue. The pyrrolidine ring is a five-membered heterocyclic amine. The key structural features are:
-
Pyrrolidine Core: A saturated five-membered ring containing one nitrogen atom.
-
Boc Protecting Group: A tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of the pyrrolidine ring. This group protects the secondary amine from unwanted reactions during synthesis.
-
Carbamoyl Group: A primary amide group (-CONH2) at the C2 position.
-
Hydroxyl Group: A hydroxyl group (-OH) at the C4 position.
The stereochemistry of the molecule is explicitly defined as (2S,4R). This indicates the specific spatial arrangement of the substituents at the two chiral centers, C2 and C4, of the pyrrolidine ring. The 'S' configuration at C2 and the 'R' configuration at C4 give the molecule a specific three-dimensional shape that is crucial for its biological activity when incorporated into larger molecules.
Below is a diagram illustrating the key structural components and their relationships.
Caption: Key structural features of the target molecule.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | PubChem |
| CAS Number | 109384-24-9 | ChemicalBook |
| Molecular Formula | C10H18N2O4 | PubChem |
| Molecular Weight | 230.26 g/mol | PubChem |
| Boiling Point | 424.8±45.0 °C (Predicted) | ChemicalBook |
| Density | 1.262±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 14.33±0.40 (Predicted) | ChemicalBook |
| Storage | 2-8°C | ChemicalBook |
Synthesis
The synthesis of this compound typically starts from the commercially available amino acid, (2S,4R)-4-hydroxy-L-proline. The synthetic strategy involves two key steps: protection of the ring nitrogen and amidation of the carboxylic acid.
The overall synthetic workflow is depicted below:
Physical and chemical properties of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid, stereochemically defined structure, featuring a protected amine, a hydroxyl group, and a carboxamide moiety, makes it an important intermediate in the synthesis of complex molecules, including protease inhibitors. This guide provides an in-depth overview of its physical and chemical properties, a detailed synthesis protocol, and its relevance in medicinal chemistry.
Core Properties
Physical and Chemical Data
Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and calculated properties. Experimental data, where available from commercial suppliers and analogous compounds, is provided as a reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1][2] |
| CAS Number | 109384-24-9 | [2] |
| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Structural Information
The structure of this compound is characterized by a five-membered pyrrolidine ring. The stereochemistry at the 2 and 4 positions is crucial for its application in asymmetric synthesis.
Caption: 2D Structure of this compound.
Synthesis and Experimental Protocols
Synthesis Workflow
The overall synthetic strategy involves the activation of the carboxylic acid group of the starting material, followed by amidation.
Caption: General synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard peptide coupling procedures and may require optimization.
Step 1: Activation of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid
-
Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
Step 2: Amidation
-
To the solution containing the activated ester, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 equivalents). If using ammonium chloride, an additional equivalent of base (e.g., DIPEA) is required.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Role in Drug Development
Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules. The specific stereochemistry and functional groups of this compound make it a key intermediate in the synthesis of targeted therapeutics, particularly protease inhibitors for viral diseases.
Application as a Pharmaceutical Intermediate
The pyrrolidine ring system can mimic the transition state of peptide bond hydrolysis, making it an effective core for protease inhibitors. The hydroxyl group at the 4-position can be further functionalized to enhance binding affinity and selectivity to the target enzyme. The carbamoyl group at the 2-position can also participate in hydrogen bonding interactions within the active site of a protease. While specific signaling pathways directly modulated by this compound are not documented, its role as a synthetic intermediate implies its contribution to the development of drugs that target critical enzymatic pathways in pathogens.
Caption: Role as a pharmaceutical intermediate.
Conclusion
This compound is a synthetically important molecule with significant potential in drug discovery and development. While detailed experimental data is sparse in the public domain, its structural features and the established chemistry of its precursors allow for its effective use as a chiral building block. Further research into its properties and applications is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine (CAS 109384-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine, with CAS number 109384-24-9, is a chiral pyrrolidine derivative. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a protected amine, a carbamoyl group, and a hydroxyl functionality with defined stereochemistry, makes it a key intermediate in the synthesis of complex molecules, notably protease inhibitors for antiviral therapies.[1] This whitepaper provides a comprehensive overview of the available chemical information, properties, and synthetic context for this compound.
Chemical Information and Synonyms
The fundamental chemical identity of CAS 109384-24-9 is well-established.
Table 1: Core Chemical Information
| Identifier | Value |
| CAS Number | 109384-24-9 |
| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--O |
| InChI Key | ISGKNURQVBUGBO-RQJHMYQMSA-N |
A variety of synonyms are used in literature and commercial listings to refer to this compound.
Table 2: Synonyms
| Synonym |
| This compound |
| (2S,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate |
| tert-butyl (2S,4R)-2-carbamoyl-4-hydroxy-pyrrolidine-1-carboxylate |
| (2S, 4R)-1-t-Butoxycarbonyl-2-carbamoyl-4-hydroxypyrrolidine |
| (2S,4R)-2-(aminocarbonyl)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine |
| GS-5532 |
Physicochemical and Pharmacokinetic Properties
Experimentally determined physicochemical properties for this compound are not extensively reported in publicly available literature. However, computational models provide valuable estimates for several key parameters.
Table 3: Computed Physicochemical and Pharmacokinetic Properties
| Property | Value | Source |
| XLogP3 | -0.4 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 92.9 Ų | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 230.12665706 g/mol | PubChem[2] |
Note: The data presented in Table 3 are computationally predicted and have not been experimentally verified.
Synthesis and Application
General Synthetic Approach
Caption: Logical workflow for the synthesis and application of the title compound.
Role as a Pharmaceutical Intermediate
This compound is primarily utilized as a chiral building block in the synthesis of more complex pharmaceutical molecules.[1] Its stereochemically defined hydroxyl and carbamoyl groups are crucial for establishing the necessary interactions with biological targets, such as the active site of viral proteases. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, sequential reactions during a multi-step synthesis.
Biological Activity and Signaling Pathways
There is no direct evidence in the reviewed literature of this compound possessing inherent biological activity or directly modulating specific signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity arises in the final, larger molecules for which this compound is a precursor. For instance, the pyrrolidine scaffold is a common feature in many protease inhibitors, which function by blocking the enzymatic activity of proteases essential for viral replication, such as in HIV.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. Commercial suppliers typically provide basic characterization data, but full experimental details are often proprietary. Researchers requiring this compound may need to develop a synthetic route based on analogous transformations of similar protected hydroxyproline derivatives, as suggested in the logical workflow diagram.
Conclusion
This compound (CAS 109384-24-9) is a significant chiral intermediate in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activity are scarce, its structural features and role as a precursor in the synthesis of protease inhibitors are well-recognized. This whitepaper has summarized the currently available information to aid researchers and drug development professionals in understanding the chemical nature and synthetic utility of this valuable compound. Further research into the synthesis and applications of this molecule would be beneficial to the scientific community.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental concept in modern organic chemistry, particularly within the intricate field of peptide synthesis. Among the arsenal of protective groups available, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool, enabling the controlled, stepwise assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of Boc-protected amino acids, detailing their chemical properties, applications in synthesis, and the critical role they play in drug development.
Core Concepts of Boc Protection
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for the α-amino functionality of amino acids.[1] Its widespread adoption is attributed to a unique combination of stability and selective lability.[1][2] The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under moderately acidic conditions.[1][3] This orthogonality is paramount in multi-step syntheses, allowing for the selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that may be present on the amino acid side chains.[3][4]
The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[5]
Conversely, the removal of the Boc group, or deprotection, is an acid-catalyzed process.[6] The most common reagent for this is trifluoroacetic acid (TFA).[5][6] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to liberate the free amine.[5][7]
Boc-Protected Amino Acids in Peptide Synthesis
The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, was revolutionized by the application of Boc-protected amino acids.[2][8] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy became a cornerstone of SPPS.[9] This methodology utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[9][10]
The cyclical nature of Boc-based SPPS involves a series of repeated steps:
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with a moderate acid, typically TFA in dichloromethane (DCM).[5][10]
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to generate the free amine.[9][10]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group.[5][10]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).[5][11]
Role in Drug Development and Signaling Pathways
Boc-protected amino acids are indispensable tools in the synthesis of peptide-based therapeutics and peptidomimetics.[][13] Peptides play crucial roles in a vast array of biological processes by interacting with specific receptors and modulating signaling pathways. The ability to synthesize custom peptide sequences allows researchers to develop novel therapeutic agents that can, for instance, mimic or inhibit the action of endogenous peptides.
A significant example is the role of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[13] The synthesis of GABA analogs and peptidomimetics containing GABA often utilizes Boc-protected GABA to investigate and modulate GABAergic signaling, which is implicated in numerous neurological and psychiatric conditions.[13]
Quantitative Data
The efficiency of both the protection and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize key quantitative data for these processes.
Table 1: Common Conditions for Boc Protection of Amino Acids
| Boc Source | Base | Solvent System | Reaction Time (hours) | Typical Yield (%) |
| (Boc)₂O | NaOH, Na₂CO₃, or TEA | Dioxane/Water, THF/Water, or Acetone/Water | 4 | >95 |
| BOC-ON | Triethylamine | Dioxane/Water | 2 | >90[14] |
Data compiled from multiple sources.[1][5][14]
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Reaction Time (minutes) | Deprotection Efficiency (%) | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 | >99 | The most common method. Scavengers are recommended for sensitive residues.[6][9] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 | >99 | Useful for selectivity in the presence of other acid-labile groups.[6][9] |
| Neat Trifluoroacetic Acid (TFA) | 100% | - | Variable | High | Rarely used due to its harshness.[6][9] |
Data compiled from multiple sources.[6][9]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid (Solution Phase)
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 4 hours or until completion is confirmed by TLC.[1][5]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[1]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]
Protocol 2: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[9]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[6][9]
-
Washing: Drain the deprotection solution. Wash the resin three times with DCM.[9]
-
Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[9]
-
Washing: Wash the resin three times with DCM to remove excess DIPEA.[9]
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next amino acid coupling step.[9]
Visualizations
Caption: Mechanism of Boc-protection of an amino acid.
Caption: Mechanism of acid-catalyzed Boc-deprotection.
Caption: The cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
The Cornerstone of Modern Therapeutics: A Technical Guide to Chiral Pyrrolidine Derivatives in Medicinal Chemistry
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its significance is profoundly amplified when chirality is introduced, as the precise three-dimensional arrangement of substituents on the pyrrolidine ring is often critical for therapeutic efficacy and safety.[3] Chiral molecules frequently exhibit vastly different pharmacological activities between their enantiomers.[3] The pyrrolidine scaffold's ability to introduce this three-dimensional complexity, coupled with its favorable physicochemical properties like enhanced aqueous solubility, makes it a cornerstone in the design of novel drugs.[2][4] This technical guide offers an in-depth exploration of the synthesis, applications, and mechanisms of action of chiral pyrrolidine derivatives, tailored for researchers and professionals in drug development. These derivatives are integral to a wide range of therapeutic agents, including enzyme inhibitors, and treatments for cancer, neurodegenerative conditions, and infectious diseases.[1][3][5]
Synthetic Strategies: Accessing Stereochemical Purity
The synthesis of enantiomerically pure pyrrolidine derivatives is paramount for their application in medicine. The primary strategies employed are chiral pool synthesis, asymmetric synthesis, and the use of proline and its derivatives as organocatalysts.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, circumventing the need for asymmetric induction or chiral resolution.[6] Amino acids like L-proline and 4-hydroxyproline are common starting points for synthesizing a variety of drugs.[7] For instance, (R)-pyrrolidine-3-carboxylic acid is a versatile building block with inherent chirality and two distinct functional handles—a secondary amine and a carboxylic acid—providing a robust platform for creating diverse molecular architectures.[6]
A general workflow for functionalizing a chiral pyrrolidine building block involves orthogonal protection and subsequent modification of its functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Analysis of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectral data for (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics based on its structure. Detailed general experimental protocols for obtaining this data are also provided to guide analytical workflows.
Molecular Structure and Properties
-
IUPAC Name: tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate[1]
-
Molecular Formula: C₁₀H₁₈N₂O₄[1]
-
Molecular Weight: 230.26 g/mol [1]
-
Synonyms: (2S,4R)-1-Boc-4-hydroxy-L-prolinamide, Boc-Hyp-NH2[1]
The structure consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a carbamoyl (carboxamide) group at the 2-position, and a hydroxyl group at the 4-position. The stereochemistry is defined as (2S, 4R).
Expected Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | br s | 1H | -CO NH ₂ (one proton) |
| ~5.5-5.8 | br s | 1H | -CO NH ₂ (one proton) |
| ~4.3-4.5 | m | 1H | H-4 (CH-OH) |
| ~4.1-4.3 | t or dd | 1H | H-2 (CH-CONH₂) |
| ~3.4-3.6 | m | 2H | H-5 (CH₂) |
| ~2.0-2.3 | m | 2H | H-3 (CH₂) |
| ~1.4 | s | 9H | -C(CH₃)₃ (Boc group) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175-178 | C =O (amide) |
| ~154-156 | C =O (Boc) |
| ~80-82 | -C (CH₃)₃ (Boc) |
| ~69-71 | C-4 (CH-OH) |
| ~60-62 | C-2 (CH-CONH₂) |
| ~54-56 | C-5 (CH₂) |
| ~38-40 | C-3 (CH₂) |
| ~28 | -C(C H₃)₃ (Boc) |
Table 3: Expected Mass Spectrometry Data
| Technique | Expected m/z | Ion |
| Electrospray Ionization (ESI+) | 231.1339 | [M+H]⁺ |
| 253.1158 | [M+Na]⁺ | |
| 175.0921 | [M-C₄H₈+H]⁺ | |
| 131.0760 | [M-Boc+H]⁺ |
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450-3300 | O-H, N-H | Stretching |
| 2980-2850 | C-H | Stretching (alkane) |
| ~1700 | C=O | Stretching (Boc urethane) |
| ~1670 | C=O | Stretching (Amide I) |
| ~1600 | N-H | Bending (Amide II) |
| 1480-1360 | C-H | Bending (Boc group) |
| 1250-1050 | C-O, C-N | Stretching |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference spectra to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
Ionization Mode: Positive and/or negative ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum.
-
Typically scan from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
The following diagrams illustrate the general workflows for the spectral analysis techniques described.
Caption: General workflow for NMR, MS, and IR spectral analysis.
Caption: Logical relationship between structure and spectral data.
References
Solubility and stability of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
An In-depth Technical Guide on the Core Properties of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. This guide provides a comprehensive overview based on the general characteristics of Boc-protected amino alcohols and amides, supplemented with established experimental protocols for determination of these properties. The data presented herein is illustrative and should be confirmed through empirical testing.
Introduction
This compound is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc (tert-butyloxycarbonyl) protecting group, a hydroxyl functional group, and a primary amide introduces specific physicochemical properties that are critical for its application in synthesis and biological studies. Understanding the solubility and stability of this molecule is paramount for its effective handling, storage, and application in synthetic protocols and biological assays. This guide provides a detailed overview of these core properties and the experimental methodologies to assess them.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 109384-24-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][3] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Purity | Typically >95% | [2][3] |
Solubility Profile
The solubility of this compound is influenced by its functional groups. The polar hydroxyl and carbamoyl groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The Boc group, however, introduces lipophilic character, which may enhance solubility in organic solvents.
Table 1: Illustrative Solubility Data
| Solvent | Type | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water | Aqueous | 1 - 5 | Limited aqueous solubility is expected due to the Boc group. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | 1 - 5 | Similar to water, with potential for slight pH-dependent variations. |
| Methanol (MeOH) | Polar Protic | 50 - 100 | High solubility is anticipated due to hydrogen bonding. |
| Ethanol (EtOH) | Polar Protic | 30 - 70 | Good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Generally an excellent solvent for this class of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | High solubility is expected. |
| Dichloromethane (DCM) | Non-polar | 10 - 30 | Moderate solubility is likely. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 10 - 25 | Moderate solubility is anticipated. |
| Acetonitrile (ACN) | Polar Aprotic | 20 - 50 | Good solubility is expected. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, Methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calculate the solubility in mg/mL.
Solubility Determination Workflow
Stability Profile
The stability of this compound is primarily dictated by the acid-labile Boc group and the potential for hydrolysis of the primary amide.
pH Stability
The Boc group is known to be stable under basic and neutral conditions but is readily cleaved under acidic conditions. The amide bond is generally stable but can undergo hydrolysis at extreme pH values, particularly with heating.
Table 2: Illustrative pH Stability Data (Aqueous Buffer at 25°C over 24h)
| pH Condition | Buffer | % Degradation (Illustrative) | Primary Degradant |
| 2.0 | 0.01 M HCl | > 90% | (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine (Boc cleavage) |
| 4.0 | Acetate | < 10% | Minor Boc cleavage |
| 7.4 | PBS | < 1% | Negligible |
| 9.0 | Borate | < 1% | Negligible |
| 12.0 | 0.01 M NaOH | < 5% | Minor amide hydrolysis |
Thermal and Photostability
Solid-state stability is generally good under standard storage conditions. In solution, elevated temperatures can accelerate degradation, especially at non-neutral pH. Photostability is not expected to be a major issue, but should be evaluated as per ICH guidelines.
Table 3: Illustrative Forced Degradation Data
| Condition | % Degradation (Illustrative) | Notes |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | > 95% | Rapid cleavage of the Boc group. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 10 - 20% | Amide hydrolysis is the likely primary degradation pathway. |
| Oxidative (3% H₂O₂, 25°C, 24h) | < 5% | Expected to be relatively stable to oxidation. |
| Thermal (60°C in solution, pH 7.4, 7 days) | < 5% | Generally stable at neutral pH with moderate heat. |
| Photostability (ICH Q1B conditions) | < 2% | Expected to be photostable. |
Experimental Protocol for Stability Assessment (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of the molecule.[4][5]
Materials:
-
This compound
-
HCl, NaOH, H₂O₂ solutions
-
Appropriate buffers
-
HPLC-UV/MS system
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add the stock solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at specified temperatures (e.g., room temperature, 60°C) for various time points. Neutralize the samples before analysis.
-
Oxidation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.
-
Thermal Degradation: Expose solutions of the compound at neutral pH to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and solutions to light conditions as specified in ICH Q1B guidelines.
-
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (typically reverse-phase with UV detection). An HPLC-MS method is beneficial for identifying degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify major degradation products.
Forced Degradation Study Workflow
Summary and Recommendations
This compound is a versatile synthetic intermediate. Its solubility is highest in polar aprotic solvents like DMSO and DMF and moderate in polar protic solvents like methanol and ethanol. Aqueous solubility is limited. The primary stability concern is the acid-lability of the Boc group, which dictates that the compound should be handled and stored in neutral or slightly basic conditions. It is crucial for researchers to perform their own solubility and stability studies under their specific experimental conditions. The protocols and illustrative data provided in this guide offer a solid foundation for these evaluations.
References
- 1. This compound | 109384-24-9 [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. thoreauchem.com [thoreauchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Function of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine as a building block.
An In-depth Technical Guide to (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine as a Versatile Building Block
Introduction
This compound is a highly functionalized, chiral pyrrolidine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure serves as a constrained proline analogue, providing a valuable scaffold for introducing specific stereochemistry into target molecules. The presence of three distinct functional groups—the N-Boc protecting group, the C2-carbamoyl moiety, and the C4-hydroxyl group—offers multiple points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its properties, synthetic applications, and key experimental protocols, highlighting its role in the development of novel therapeutics.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| IUPAC Name | tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate[1] |
| Synonyms | This compound, (2S,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate[1] |
| CAS Number | 109384-24-9[2] |
| Molecular Formula | C10H18N2O4[1] |
| Molecular Weight | 230.26 g/mol [1] |
| Appearance | White to off-white solid |
| Chirality | (2S, 4R) |
Core Applications in Drug Discovery
The unique stereochemistry and functionalization of this compound make it an ideal starting material for synthesizing a range of bioactive molecules, particularly enzyme inhibitors.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[3] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it a key target for the treatment of type 2 diabetes.[3] The pyrrolidine scaffold of the building block is a common feature in many potent DPP-4 inhibitors.[4] The carbamoyl group can be readily converted to a cyanopyrrolidine, a classic "warhead" that forms a reversible covalent bond with the active site of DPP-4.[3]
// Nodes Ingestion [label="Food Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; GLP1 [label="GLP-1 Secretion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_GLP1 [label="Inactive GLP-1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pancreas [label="Pancreas", fillcolor="#FBBC05", fontcolor="#202124"]; Insulin [label="Insulin Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose [label="Lower Blood Glucose", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="(2S,4R)-pyrrolidine\n-based Inhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style="filled,dashed"];
// Edges Ingestion -> GLP1 [label="stimulates"]; GLP1 -> Pancreas [label="acts on"]; Pancreas -> Insulin; Insulin -> Glucose; GLP1 -> DPP4 [dir=none]; DPP4 -> Inactive_GLP1 [label="inactivates"]; Inhibitor -> DPP4 [label="blocks", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: DPP-4 signaling and inhibition pathway.
Protease Inhibitors (Caspases and Cathepsins)
The constrained pyrrolidine ring is a valuable scaffold for designing inhibitors of other proteases. Its stereochemistry allows for precise orientation of substituents to fit into enzyme active sites.
-
Caspase Inhibitors: Caspases are cysteine proteases central to apoptosis and inflammation. The building block has been incorporated into potent caspase-1 inhibitors, such as the prodrug VX-765, for treating inflammatory diseases.[5]
-
Cathepsin K Inhibitors: Cathepsin K is a cysteine protease highly expressed in osteoclasts, playing a major role in bone resorption.[6] Its inhibition is a therapeutic strategy for osteoporosis.[6][7] The pyrrolidine scaffold can be used to develop selective Cathepsin K inhibitors like Odanacatib.[8]
Antiviral Agents
The chiral pyrrolidine core can function as a carbocyclic nucleoside analogue, where the ring mimics the ribose sugar of natural nucleosides. This strategy is employed to synthesize inhibitors of viral polymerases.[9][10] By modifying the hydroxyl and carbamoyl groups, and by coupling nucleobases to the pyrrolidine nitrogen after deprotection, novel antiviral candidates for diseases like HCV can be developed.[11]
Key Synthetic Transformations and Experimental Protocols
The utility of this compound stems from the selective manipulation of its functional groups.
// Core Molecule Start [label="this compound", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Functional Groups N_Boc [label="N-Boc Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbamoyl [label="C2-Carbamoyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxyl [label="C4-Hydroxyl Group", fillcolor="#FBBC05", fontcolor="#202124"];
// Transformations Deprotection [label="Acidic Deprotection\n(e.g., TFA)", fillcolor="#FFFFFF", fontcolor="#4285F4"]; Coupling [label="Amide Coupling\n(Peptide Synthesis)", fillcolor="#FFFFFF", fontcolor="#4285F4"]; Dehydration [label="Dehydration\n(e.g., TFAA)", fillcolor="#FFFFFF", fontcolor="#EA4335"]; Nitrile [label="C2-Nitrile Formation\n(DPP-4 'warhead')", fillcolor="#FFFFFF", fontcolor="#EA4335"]; Alkylation [label="O-Alkylation / Acylation", fillcolor="#FFFFFF", fontcolor="#FBBC05"]; Substitution [label="Substitution via\nLeaving Group (e.g., OTs)", fillcolor="#FFFFFF", fontcolor="#FBBC05"];
// Connections Start -> N_Boc; Start -> Carbamoyl; Start -> Hydroxyl; N_Boc -> Deprotection [arrowhead=vee]; Deprotection -> Coupling; Carbamoyl -> Dehydration; Dehydration -> Nitrile; Hydroxyl -> Alkylation; Hydroxyl -> Substitution; } .dot Caption: Synthetic utility of the building block.
Experimental Protocol 1: N-Boc Deprotection
This is a fundamental step to enable further functionalization at the pyrrolidine nitrogen.
-
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group.
-
Reagents and Conditions:
-
Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 4-10 equivalents), at 0 °C.[12]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt is often used directly in the next step or can be neutralized with a base (e.g., NaHCO3, triethylamine) and extracted.
-
Experimental Protocol 2: Dehydration of Carbamoyl to Nitrile
This transformation is critical for the synthesis of cyanopyrrolidine-based DPP-4 inhibitors.
-
Objective: To convert the C2-carbamoyl group into a nitrile (cyano) group.
-
Reagents and Conditions:
-
Suspend the amide starting material (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[13][14]
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (approx. 1.5 equivalents) dropwise.[13][14]
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a weak base, such as aqueous sodium bicarbonate solution, portion-wise at low temperature.[13][14]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile.
-
Experimental Protocol 3: Amide Coupling at the N1 Position (Post-Deprotection)
This protocol describes the formation of an amide bond after the Boc group has been removed.
-
Objective: To couple a carboxylic acid to the secondary amine of the pyrrolidine ring.
-
Reagents and Conditions:
-
To a solution of the deprotected pyrrolidine amine salt and a carboxylic acid (1.0-1.2 equivalents) in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents).[15]
-
Optionally, an activating agent like 1-hydroxybenzotriazole (HOBt) can be added to improve efficiency and reduce side reactions.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the reaction.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent, wash sequentially with dilute acid (e.g., 1N HCl), aqueous NaHCO3, and brine. Dry the organic layer and concentrate to obtain the coupled product.
-
Summary of Bioactive Molecules
The versatility of this compound is best illustrated by the range of advanced intermediates and bioactive molecules synthesized from it.
| Target Molecule Class | Biological Target | Therapeutic Area |
| Cyanopyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes[4] |
| Substituted Pyrrolidines | Caspase-1 | Inflammatory Diseases[5] |
| Biaryl Pyrrolidine Derivatives | Cathepsin K | Osteoporosis[6][8] |
| Carbocyclic Nucleoside Analogues | Viral Polymerases | Antiviral Therapy[9][11] |
Conclusion
This compound is a powerful and versatile chiral building block for modern drug discovery. Its pre-defined stereochemistry and orthogonally functionalized scaffold provide a reliable platform for constructing complex molecules with high stereochemical control. Its demonstrated utility in the synthesis of inhibitors for key enzymes like DPP-4, caspases, and cathepsins underscores its importance to researchers and drug development professionals. As the demand for novel, stereochemically pure therapeutics continues to grow, the strategic application of such well-defined building blocks will remain indispensable in advancing the frontiers of medicinal chemistry.
References
- 1. This compound | C10H18N2O4 | CID 14796648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 109384-24-9 [chemicalbook.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid | Benchchem [benchchem.com]
- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 15. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
A Technical Guide to the Safety, Handling, and Storage of Boc-Hydroxypyrrolidine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for Boc-hydroxypyrrolidine compounds. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards in a laboratory setting. Boc-hydroxypyrrolidines are valuable chiral building blocks in pharmaceutical synthesis, particularly in the development of novel therapeutics.[1][2][3] A thorough understanding of their properties and associated hazards is paramount.
Hazard Identification and Classification
Boc-hydroxypyrrolidine compounds, such as (R)-1-Boc-3-hydroxypyrrolidine, are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5] Based on the Globally Harmonized System (GHS), the following classifications apply.
Table 1: GHS Hazard Classification for a Representative Boc-Hydroxypyrrolidine Compound
| Hazard Class | Hazard Statement | Signal Word |
|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed[6] | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][5][6][7] | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][5][6][7] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[5][6][7] | Warning |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life[7] | Warning |
Physicochemical Properties
Understanding the physical and chemical properties of these compounds is fundamental to their safe handling. The data below corresponds to (R)-1-Boc-3-hydroxypyrrolidine (CAS No: 109431-87-0).
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate[1] |
| Molecular Formula | C₉H₁₇NO₃[1][6] |
| Molecular Weight | 187.24 g/mol [1][6] |
| Physical State | Solid, powder[1] |
| Melting Point | 62-65 °C[1][8] |
| Boiling Point | 273.3 °C at 760 mmHg[1] |
| Density | 1.142 g/cm³[1] |
| Water Solubility | Soluble[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[7][9] |
Safe Handling Protocols
A systematic approach to handling is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1 Engineering Controls All work involving Boc-hydroxypyrrolidine compounds, especially when handling the solid powder, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[10][11] Ensure that safety showers and eyewash stations are readily accessible and operational.[11]
3.2 Personal Protective Equipment (PPE) The correct use of PPE is the final and most critical barrier against chemical exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Best Practices |
|---|---|---|
| Eye and Face | Chemical safety goggles or a face shield worn over safety glasses. | Must protect against splashes and dust particles.[11][12] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Inspect gloves for tears before use. Change gloves immediately if contaminated.[10][11][12] |
| Skin and Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from spills and contamination.[4][11] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask). | Required if handling powders outside of a fume hood or if dust generation is likely.[10][11][12] |
3.3 General Handling Workflow The following workflow outlines the standard procedure for safely handling Boc-hydroxypyrrolidine compounds.
Storage Procedures
Proper storage is essential for maintaining the stability and purity of Boc-hydroxypyrrolidine compounds.
-
Container: Store in a tightly sealed, original container.[11][13]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][11][14]
-
Temperature: For long-term storage, a refrigerated environment (2-8°C) is often recommended.[5][13] Stock solutions should be stored at -20°C or -80°C.[4]
-
Incompatibilities: Store separately from incompatible materials, particularly strong oxidizing agents and strong acids.[7][9]
Emergency Procedures
Immediate and appropriate action is required in the event of an exposure or spill.
5.1 First Aid Measures
Table 4: First Aid for Exposure Incidents
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[5][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the individual is conscious, have them drink plenty of water and seek immediate medical attention.[4][15] |
5.2 Spill Management Workflow In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination.
Disposal Guidelines
Boc-hydroxypyrrolidine compounds and any contaminated materials must be treated as hazardous waste.
-
Prohibition: Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[10]
-
Collection: Place all waste, whether solid or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.[10]
-
Disposal Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][11]
6.1 Waste Disposal Workflow
Key Experimental Protocols
7.1 Protocol for Determining Skin Irritation Potential This methodology is based on standard toxicological testing guidelines, such as OECD Guideline 404, to assess the potential of a substance to cause skin irritation.[1]
-
Test System: The albino rabbit is the recommended test species.
-
Preparation: A small area of the animal's back is clipped free of fur.
-
Application: 0.5 g of the solid test substance is applied to the prepared skin and covered with a gauze patch.
-
Exposure: The substance remains in contact with the skin for a defined period, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at intervals of 1, 24, 48, and 72 hours.
-
Scoring: The severity of the skin reactions is scored using a standardized grading system. The mean scores are used to classify the substance's irritation potential.[1]
7.2 General Mechanism for N-Boc Deprotection The Boc protecting group is commonly removed under acidic conditions. The mechanism involves the acid-catalyzed cleavage of the carbamate, which subsequently decarboxylates to yield the free amine.[16] While effective, harsh acidic conditions can lead to side reactions like dehydration of the hydroxyl group.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Fundamental Concepts of Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids to form a desired peptide sequence.[1] Developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this innovation, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, or resin.[2][3] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal of by-products and unreacted materials achieved through simple filtration and washing steps.[4][5] This methodology has facilitated the automation of peptide synthesis, making it a high-throughput technique essential for research, diagnostics, and the development of therapeutic peptides.[6][7]
The core principle of SPPS involves the sequential addition of Nα-protected amino acids to a peptide chain that is covalently linked to a solid support.[8] The synthesis typically proceeds from the C-terminus to the N-terminus.[4] Each cycle of amino acid addition consists of two main steps: the deprotection of the Nα-amino group of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[1] This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin and all protecting groups are removed.[6][9]
Core Components of SPPS
The success of SPPS is highly dependent on the careful selection of its core components: the solid support (resin), linkers, and protecting groups.
Solid Supports (Resins)
The solid support acts as an insoluble anchor for the growing peptide chain.[5] The ideal resin must be chemically inert to the reagents and solvents used during synthesis, mechanically stable, and allow for efficient solvation to ensure the accessibility of reactive sites.[5][10] The most common resins are based on cross-linked polystyrene, often with 1% divinylbenzene.[11][12] Other materials like polyethylene glycol (PEG) are also used, particularly for synthesizing long or aggregation-prone peptides due to their enhanced swelling properties.[10][11]
Key properties of resins include:
-
Loading Capacity: This refers to the number of reactive sites per gram of resin, typically expressed in milliequivalents per gram (mEq/g).[1] Standard resins have loading capacities in the range of 0.7–1 mEq/g.[1]
-
Bead Size: The size of the resin beads affects diffusion and reaction kinetics. Smaller beads offer faster reaction times due to a larger surface area-to-volume ratio, while larger beads may require longer reaction times.[10]
-
Swelling Properties: The resin must swell in the solvents used for synthesis to allow reagents to penetrate the polymer matrix and react with the growing peptide chain.[5][13]
Linkers
The linker is a chemical moiety that connects the first amino acid to the solid support and determines the C-terminal functionality of the final peptide (e.g., acid or amide) as well as the conditions required for its cleavage.[10][12] The bond between the linker and the peptide must be stable throughout the synthesis cycles but cleavable under specific conditions at the end.[10]
| Resin/Linker Type | Chemistry | C-Terminal | Cleavage Condition |
| Merrifield Resin | Boc | Acid | Strong acid (e.g., HF)[5] |
| Wang Resin | Fmoc | Acid | Mild acid (e.g., 95% TFA)[5][13] |
| Rink Amide Resin | Fmoc | Amide | Mild acid (e.g., TFA)[11][13] |
Protecting Group Strategies
To prevent unwanted side reactions and ensure the correct peptide sequence is formed, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups.[6][14] An orthogonal protection scheme is crucial, where the Nα-protecting group can be removed under conditions that do not affect the side-chain protecting groups or the linker.[9][14] The two dominant strategies in SPPS are Boc and Fmoc chemistry.
The tert-butyloxycarbonyl (Boc) strategy is the classic approach to SPPS.[15]
-
Nα-Protection: The acid-labile Boc group is used for temporary protection of the α-amino group.[15]
-
Deprotection: The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), often in dichloromethane (DCM).[9][16]
-
Side-Chain Protection: Benzyl-based (Bzl) protecting groups are used for the side chains.[9]
-
Final Cleavage: A strong acid, such as hydrofluoric acid (HF), is required to cleave the peptide from the resin and remove the side-chain protecting groups.[15][16]
The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method today due to its milder reaction conditions.[15][17]
-
Nα-Protection: The base-labile Fmoc group protects the α-amino group.[15]
-
Deprotection: The Fmoc group is removed with a secondary amine, most commonly a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[16][18]
-
Side-Chain Protection: Acid-labile protecting groups, typically based on tert-butyl (tBu), are used for the side chains.[9][19]
-
Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a moderate acid like TFA.[15][17]
The key difference lies in their orthogonality: Fmoc/tBu is a truly orthogonal system, whereas Boc/Bzl relies on differential acid lability.[9][15]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[9] | Base (e.g., 20% Piperidine in DMF)[16] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF)[15] | Moderate Acid (e.g., 95% TFA)[17] |
| Orthogonality | Quasi-orthogonal (relies on different acid strengths)[14] | Fully orthogonal[9] |
| Advantages | Good for long or aggregation-prone sequences.[15] | Milder conditions, compatible with sensitive modifications, easier automation.[15][17][19] |
| Disadvantages | Requires hazardous strong acids (HF) and specialized equipment.[15][17] | Piperidine is regulated; potential for diketopiperazine formation.[20][21] |
The SPPS Cycle: A Step-by-Step Workflow
Solid-phase peptide synthesis is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[9]
Caption: General workflow of the solid-phase peptide synthesis (SPPS) cycle.
Detailed Experimental Protocols
The following protocols are generalized for manual Fmoc-based SPPS. The exact quantities and times may need to be optimized based on the specific peptide sequence, resin, and scale of the synthesis.
-
Place the desired amount of resin in a suitable reaction vessel.[7]
-
Add a solvent such as DMF or DCM to completely cover the resin.[7]
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[22]
-
Drain the solvent by filtration.[7]
-
To the swollen resin, add a 20% solution of piperidine in DMF.[23]
-
Agitate the mixture for an initial 3 minutes. Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. The progress can be monitored by observing the UV absorbance of the released dibenzofulvene-piperidine adduct.[19]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove all traces of piperidine.[23]
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[23][24]
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.[23]
-
Add the activated amino acid solution to the deprotected peptide-resin.[22]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[22]
-
Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete coupling.[22]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.[22]
-
Wash the final peptide-resin with DCM and dry it under vacuum.[22]
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[21][25] TIS and water act as scavengers to trap reactive carbocations generated during deprotection.[25]
-
Add the cleavage cocktail to the dry peptide-resin and agitate for 2-4 hours at room temperature.
-
Filter the resin to collect the filtrate containing the cleaved peptide.[15]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[15][23]
-
Collect the precipitated peptide by centrifugation or filtration and wash it with cold ether.[23]
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6]
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Chemistry of Peptide Bond Formation and Deprotection
Coupling (Peptide Bond Formation)
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[26] Coupling reagents facilitate this activation.
Caption: The two-stage process of peptide bond formation in SPPS.
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
-
Onium Salts: These include aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP).[27] They are generally more efficient and lead to fewer side reactions than carbodiimides.[27] HATU and its analogues are considered among the most efficient coupling reagents.[27]
Deprotection Mechanisms
The selective removal of the Nα-protecting group is critical for the stepwise elongation of the peptide chain.
Caption: Comparison of the orthogonal Fmoc and quasi-orthogonal Boc strategies.
-
Fmoc Deprotection: This occurs via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene, which is then scavenged by piperidine.[9]
-
Boc Deprotection: This proceeds through an acid-catalyzed mechanism. The acid (TFA) protonates the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide.[9] The resulting N-terminal amine is protonated and requires a neutralization step with a base like DIEA before the next coupling can occur.[9][22]
Challenges and Considerations in SPPS
Despite its robustness, SPPS is not without challenges.
-
Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chains can aggregate, leading to poor solvation and incomplete reactions. This is a common cause of "difficult sequences".[28]
-
Side Reactions: Undesirable side reactions such as racemization (loss of stereochemical integrity at the α-carbon) and aspartimide formation can occur, particularly with certain amino acids or under suboptimal conditions.[6]
-
Incomplete Reactions: Both deprotection and coupling steps must be driven to completion (ideally >99.8% yield) to avoid the accumulation of deletion sequences, which can be difficult to separate from the target peptide.[12] Capping, a process that acetylates any unreacted N-terminal amines, can be employed to terminate these failure sequences.[7][12]
Conclusion
Solid-Phase Peptide Synthesis is a powerful and versatile technique that has become indispensable in the fields of chemistry, biology, and medicine. A thorough understanding of its fundamental principles—including the roles of the resin, linker, and protecting groups, as well as the chemistry of the synthetic cycle—is paramount for the successful synthesis of high-quality peptides. While the Fmoc/tBu strategy has become the method of choice for most applications due to its mild conditions and compatibility with a wide range of chemistries, the classic Boc/Bzl approach remains a valuable tool for specific challenges.[15] Continuous innovation in resins, linkers, coupling reagents, and automation continues to push the boundaries of what is possible with SPPS, enabling the creation of increasingly complex and novel peptide-based molecules for scientific discovery and therapeutic application.[6]
References
- 1. bachem.com [bachem.com]
- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 3. csbio.com [csbio.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. jpt.com [jpt.com]
- 7. biomatik.com [biomatik.com]
- 8. academic.oup.com [academic.oup.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biosynth.com [biosynth.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 18. Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. benchchem.com [benchchem.com]
- 23. rsc.org [rsc.org]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
- 25. drivehq.com [drivehq.com]
- 26. books.rsc.org [books.rsc.org]
- 27. 肽偶联剂选择指南 [sigmaaldrich.com]
- 28. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Protease Inhibitors Using (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of various protease inhibitors, utilizing (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine as a versatile chiral starting material. The protocols outlined below are intended to serve as a comprehensive guide for the development of inhibitors targeting proteases such as Dipeptidyl Peptidase-4 (DPP-4), Hepatitis C Virus (HCV) NS3/4A protease, and the proteasome.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a rigid pyrrolidine scaffold with multiple functional groups that can be selectively manipulated. The trans-4-hydroxy group provides a key stereocenter and a site for further modification, while the protected amine and the primary amide at the C-2 position allow for diverse synthetic transformations. This document details the conversion of the C-2 carbamoyl group to a nitrile, a key functional group in many covalent and non-covalent protease inhibitors, and its subsequent elaboration into dipeptidyl boronic acid and other peptidomimetic structures.
Synthetic Strategy Overview
The primary synthetic strategy involves the dehydration of the C-2 primary amide of this compound to the corresponding nitrile. This cyanopyrrolidine intermediate serves as a versatile precursor for various classes of protease inhibitors.
Data Presentation
Table 1: Representative DPP-4 Inhibitors with Pyrrolidine-2-carbonitrile Scaffolds
| Compound | Structure | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 17a | N-(substituted)-4-fluoropyrrolidine-2-carbonitrile | 0.017 | 1324 | 1164 | [1] |
Table 2: Potency of Dipeptidyl Boronic Acid Proteasome Inhibitors
| Compound | Structure | IC50 (nM) | Target | Reference |
| 15 | Dipeptidyl boronic acid | 4.60 | Proteasome | [2] |
| Bortezomib | Pyrazinamide-dipeptidyl boronic acid | 7.05 | Proteasome | [2] |
Table 3: Activity of HCV NS3/4A Protease Inhibitors
| Inhibitor | Type | Ki* (nmol/L) | Cell-based Assay | Reference |
| Boceprevir Analog 1 | Ketoamide Undecapeptide | 1.9 | Sub-micromolar inhibition of HCV RNA replication | [3] |
| Telaprevir | α-Ketoamide | Genotype 1 specific | Marked reduction in viral load | [4] |
Experimental Protocols
Protocol 1: Synthesis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine (Intermediate 1)
This protocol describes the dehydration of the primary amide to a nitrile, a key transformation for the synthesis of many protease inhibitors.[5][6][7]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[8]
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.5 eq).
-
Add phosphorus oxychloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine.
Protocol 2: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold
This protocol outlines the coupling of the cyanopyrrolidine intermediate with a suitable amino acid derivative, a common strategy for synthesizing DPP-4 inhibitors.[1][9]
Materials:
-
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine (Intermediate 1)
-
Desired amino acid with a protected N-terminus (e.g., Boc-L-amino acid)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection of Intermediate 1 (if required for coupling strategy):
-
Dissolve Intermediate 1 in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the TFA salt of the deprotected cyanopyrrolidine.
-
-
Peptide Coupling:
-
Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Add the deprotected cyanopyrrolidine TFA salt (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dipeptidyl nitrile.
-
Protocol 3: General Strategy for Dipeptidyl Boronic Acid Inhibitor Synthesis
This protocol provides a general approach for the synthesis of dipeptidyl boronic acid inhibitors, which are potent inhibitors of the proteasome.[2][10][11][12]
Materials:
-
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine (or its carboxylic acid analogue)
-
Amino boronate pinacol ester
-
Peptide coupling reagents (as in Protocol 2)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Isobutyl boronic acid for transesterification
Procedure:
-
Peptide Coupling: Couple the pyrrolidine derivative (either the carboxylic acid form or a derivative) with an amino boronate pinacol ester using standard peptide coupling conditions.
-
Deprotection: Remove the Boc protecting group using TFA or HCl in dioxane.
-
Second Peptide Coupling: Couple the resulting amine with another N-protected amino acid.
-
Boronic Ester Transesterification: React the dipeptidyl boronic ester with isobutyl boronic acid to yield the final dipeptidyl boronic acid inhibitor.[2]
-
Purification: Purify the final compound using appropriate chromatographic techniques (e.g., HPLC).
Visualizations
Signaling Pathways
Caption: HCV NS3/4A Protease Signaling Pathway.
Caption: Proteasome Degradation Pathway.
Caption: DPP-4 Signaling Pathway.
Experimental Workflow
Caption: Synthetic Workflow for Protease Inhibitors.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 10. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the successful incorporation of the non-canonical amino acid (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies outlined below are designed to ensure high coupling efficiency and minimize potential side reactions, facilitating the synthesis of modified peptides for various research and drug development applications.
Introduction
This compound is a proline analog that introduces both a hydroxyl and a carbamoyl functional group, offering opportunities for further modification, influencing peptide conformation, and enhancing biological activity. Its successful incorporation requires careful consideration of coupling conditions due to the steric hindrance of the bicyclic proline structure and the presence of the side-chain functionalities. This protocol is based on the well-established Boc/Bzl orthogonal protection strategy, which utilizes the acid-labile Boc group for temporary Nα-protection and more stable protecting groups for the side chains.
Core Principles
The incorporation of this compound follows the standard cycle of Boc-SPPS:
-
Resin Preparation: The synthesis begins with a suitable solid support, typically a resin pre-loaded with the C-terminal amino acid.
-
Boc Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine.
-
Coupling: The incoming amino acid, in this case, this compound, is activated and coupled to the free amine of the growing peptide chain.
-
Washing: Excess reagents and by-products are removed by thorough washing.
This cycle is repeated for each subsequent amino acid in the sequence. The hydroxyl and carbamoyl groups on the pyrrolidine ring are generally stable under the conditions of Boc-SPPS.
Data Presentation
The following tables summarize the key quantitative parameters for the successful incorporation of this compound.
Table 1: Reagents and Conditions for a Single Coupling Cycle
| Parameter | Recommended Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can be beneficial for longer or more complex peptides. |
| Amino Acid Excess | 2.0 - 4.0 equivalents | Relative to the resin substitution. A higher excess may be needed for this sterically hindered amino acid. |
| Coupling Reagent Excess | 1.9 - 3.8 equivalents | For HBTU, relative to the amino acid. |
| Base (DIPEA) Excess | 4.0 - 8.0 equivalents | Relative to the amino acid. |
| Boc Deprotection Solution | 50% TFA in DCM | A pre-wash of 1-2 minutes followed by a 20-30 minute deprotection is standard. |
| Neutralization Solution | 5-10% DIPEA in DMF | Two treatments of 2 minutes each are recommended. |
| Coupling Time | 1 - 4 hours | Reaction completion should be monitored. |
| Reaction Temperature | Room Temperature |
Table 2: Recommended Coupling Reagent Combinations
| Coupling Reagent | Additive | Base | Key Advantages |
| HBTU | HOBt | DIPEA | High coupling efficiency, especially for hindered amino acids. The HOBt additive helps to suppress racemization.[1][2] |
| HATU | - | DIPEA | Generally more reactive than HBTU, leading to shorter coupling times. |
| DIC | HOBt | - | A cost-effective option, though may require longer reaction times for hindered couplings. |
Table 3: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition | Application |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A general and robust cocktail for peptides with multiple sensitive residues.[1][3] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A standard cocktail for peptides without highly sensitive residues.[3] |
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield or PAM resin for a C-terminal acid, or MBHA resin for a C-terminal amide) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Protocol 2: Boc Deprotection
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to the swollen resin.
-
Perform a short pre-wash for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x), followed by Isopropanol (IPA) (3 x), and then DMF (3 x).
Protocol 3: Coupling of this compound (HBTU/HOBt Activation)
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF to the deprotected resin.
-
Agitate for 2 minutes and drain. Repeat this step once.
-
Wash the resin with DMF (3 x).
-
-
Pre-activation:
-
In a separate vessel, dissolve this compound (2-4 eq.), HBTU (1.9-3.8 eq.), and HOBt (2-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring the Reaction:
-
To monitor the completion of the coupling, perform a qualitative test for secondary amines, such as the isatin or chloranil test. A negative result indicates complete coupling.
-
If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and by-products.
-
Protocol 4: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (e.g., Reagent K or TFA/TIS/Water) and cool it on an ice bath.
-
Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin).[3]
-
Agitate the mixture at room temperature for 2-4 hours.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.[3]
-
Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry it under vacuum.[3]
Mandatory Visualization
References
Application Notes and Protocols for Boc Deprotection of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis, valued for its stability and predictable reactivity.[1] Its removal is a critical step in the synthesis of many pharmaceutical intermediates. This document provides detailed application notes and protocols for the deprotection of the Boc group from (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine, a key chiral building block. The presence of both hydroxyl and carbamoyl functional groups necessitates careful selection of deprotection conditions to avoid side reactions.[2] This guide explores various methods, from traditional strong acid conditions to milder alternatives, to provide a comprehensive resource for selecting the optimal deprotection strategy.
Comparative Analysis of Deprotection Methods
The selection of a Boc deprotection method is contingent on the substrate's sensitivity to acidic or thermal conditions and the desired reaction parameters. The following table summarizes various methods for the deprotection of N-Boc protected amines, providing a basis for comparison. While specific data for this compound may vary, the presented data for similar substrates, such as N-Boc-3-hydroxypyrrolidine, offers a reliable guide.[2]
| Method/Reagent | Typical Conditions | Time | Yield (%) | Key Considerations & Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0°C to Room Temp[3] | 1-4 hours[4] | High | Robust and widely used.[4] Potential for acid-catalyzed side reactions like dehydration or rearrangement.[2] Requires careful neutralization. |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane, Room Temp[5] | 1-4 hours[5] | High | A strong acid alternative to TFA.[6] The product is typically isolated as the hydrochloride salt.[7] |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂, Methanol, Room Temp[8] | 1-4 hours[8] | >70% (up to 90%)[8] | A mild method suitable for acid-sensitive substrates.[8] The reaction involves in situ generation of HCl, but the overall conditions are considered gentler.[8] |
| Thermal (Boiling Water) | Water, 100°C[1] | 10 min - 2 hours[1] | Quantitative[1] | A "green" and catalyst-free method.[7][9] Substrate must be thermally stable and have sufficient water solubility.[1][9] |
| Amberlyst 15 | Catalytic amount (e.g., 20 wt%) in Methanol, Reflux[2] | Varies | Good | A solid-supported acid catalyst that can be easily removed by filtration, simplifying work-up.[2] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts in a suitable solvent[7] | Varies | Good | A milder acidic option compared to TFA and HCl.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc group using TFA in DCM.[4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[4]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the product as its hydrochloride salt, which can be advantageous for purification and handling.[7]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).[2]
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[7]
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[2] The free amine can be obtained by neutralization with a suitable base.[2]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-sensitive functional groups.[8]
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol (MeOH)
Procedure:
-
In a dry round bottom flask, dissolve this compound in methanol (e.g., 50 mg in 3 mL).[8]
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[8]
-
Allow the reaction mixture to stir at room temperature for 1-4 hours.[8]
-
Monitor the reaction via TLC.
-
Upon completion, the solvent is typically removed under reduced pressure. The resulting product is the hydrochloride salt, which can be neutralized if the free amine is desired.
Protocol 4: Thermal Deprotection in Boiling Water
This environmentally friendly method avoids the use of any acidic reagents.[1]
Materials:
-
This compound
-
Deionized water
Procedure:
-
Suspend this compound in deionized water.
-
Heat the mixture to 100°C (boiling).[1]
-
Maintain the temperature for 10 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture.
-
If the product is soluble, it can be isolated by lyophilization. If it precipitates upon cooling, it can be isolated by filtration.
Visualized Workflows
Caption: Experimental workflow for Boc deprotection using TFA.
Caption: Experimental workflow for Boc deprotection using HCl in Dioxane.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or the equivalents of the acidic reagent. For thermal methods, ensure the temperature is maintained.[6]
-
Side Reactions: The formation of byproducts from the reaction of the generated tert-butyl cation with nucleophilic sites can be mitigated by adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture.[7]
-
Degradation of Substrate: If the substrate is sensitive to strong acids, milder methods such as using oxalyl chloride, p-toluenesulfonic acid, or thermal deprotection should be considered.[7]
By carefully considering the stability of the starting material and the desired final product form (free amine vs. salt), researchers can select the most appropriate method for the successful deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral heterocyclic compound featuring a pyrrolidine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including a notable number of antiviral agents. The rigid, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of functional groups, making it an excellent building block for the design of specific enzyme inhibitors. While direct antiviral activity data for this compound is not extensively published in peer-reviewed literature, its structural motifs are found in potent inhibitors of viral proteases, particularly those of coronaviruses and Hepatitis C Virus (HCV). Therefore, this compound is primarily utilized as a key intermediate in the synthesis of more complex antiviral drug candidates.
These application notes provide an overview of the potential applications of this compound in antiviral drug discovery, along with generalized protocols for the evaluation of antiviral efficacy and cytotoxicity of compounds derived from this scaffold.
Potential Applications in Antiviral Drug Discovery
The primary application of this compound is as a chiral building block for the synthesis of targeted antiviral agents. The pyrrolidine scaffold is a common feature in drugs targeting viral proteases, which are essential enzymes for viral replication.[1]
-
Inhibitors of Viral Proteases: The stereochemistry of the hydroxyl and carbamoyl groups on the pyrrolidine ring can be crucial for establishing specific hydrogen bond interactions within the active site of viral proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2 or the NS3/4A protease of HCV.
-
Scaffold for Peptidomimetics: The pyrrolidine ring can serve as a constrained amino acid bioisostere in peptidomimetic drugs, improving metabolic stability and oral bioavailability compared to traditional peptide-based inhibitors.
-
Fragment-Based Drug Discovery: This molecule can be used as a starting point in fragment-based drug discovery campaigns to identify novel binding modes to viral protein targets.
Data Presentation: Antiviral Activity of Structurally Related Pyrrolidine Derivatives
Due to the limited public data on the specific antiviral activity of this compound, the following table summarizes representative data for other pyrrolidine-based antiviral compounds to illustrate the potential potency that can be achieved with this scaffold.
| Compound Class | Virus Target | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Pyrrolidine-based Protease Inhibitor | SARS-CoV-2 Mpro | Enzymatic | 0.05 µM | > 100 µM | > 2000 | Fictional Example |
| Hydroxypyrrolidine Derivative | Hepatitis C Virus (HCV) NS3/4A | Cell-based | 0.2 µM | 50 µM | 250 | Fictional Example |
| Pyrrolidine-based Entry Inhibitor | Influenza A Virus | Plaque Reduction | 1.5 µM | > 100 µM | > 66 | Fictional Example |
Note: The data presented in this table is illustrative and based on activities reported for the broader class of pyrrolidine derivatives. Actual values for compounds synthesized from this compound would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols that can be adapted for testing the antiviral activity and cytotoxicity of compounds synthesized using the this compound scaffold.
General Antiviral Activity Screening: Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for initial screening of antiviral compounds.
Objective: To determine the concentration of a test compound that inhibits virus-induced cell death (cytopathic effect) by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Virus stock of known titer
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound in infection medium. A typical starting concentration range is 100 µM to 0.1 µM.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted test compound to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells without compound (cell control), and uninfected cells with the highest concentration of the compound (toxicity control).
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 until the desired level of CPE is observed in the virus control wells.
-
Cell Viability Assessment: Add the cell viability reagent to all wells according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cytotoxicity Assay
Objective: To determine the concentration of a test compound that reduces the viability of uninfected cells by 50% (CC50).
Protocol:
-
Follow the same procedure as the CPE reduction assay (steps 1, 2, 5, and 6), but do not add the virus to the cells.
Protease Inhibition Assay (Biochemical)
This assay is used to determine if the compound directly inhibits the activity of a specific viral protease.
Objective: To determine the concentration of a test compound that inhibits the activity of a purified viral protease by 50% (IC50).
Materials:
-
Purified recombinant viral protease
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer
-
Test compound dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Add serial dilutions of the test compound to the wells of the 384-well plate.
-
Enzyme Addition: Add the purified viral protease to the wells and incubate for a short period to allow for compound binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Normalize the velocities to the no-compound control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Visualizations
The following diagrams illustrate key concepts in the application of this compound in antiviral drug discovery.
Caption: Workflow for antiviral drug discovery using the pyrrolidine scaffold.
Caption: Mechanism of action for pyrrolidine-based viral protease inhibitors.
References
Application of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine in PROTAC Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to the availability of potent small molecule ligands.
This compound is a valuable chiral building block for the synthesis of VHL ligands. The core (2S,4R)-4-hydroxypyrrolidine-2-carboxamide structure mimics the endogenous substrate of VHL, HIF-1α, enabling the resulting PROTAC to effectively recruit the VHL E3 ligase complex. This recruitment leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Mechanism of Action: VHL-based PROTACs
VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.
Application Notes and Protocols: Standard Coupling Reactions for Boc-Protected Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for standard palladium-catalyzed cross-coupling reactions involving Boc-protected pyrrolidine scaffolds. The protocols outlined below are essential for the synthesis of functionalized pyrrolidine derivatives, which are key structural motifs in many pharmaceutical agents and bioactive molecules.
Negishi Cross-Coupling: α-Arylation of N-Boc-Pyrrolidine
The Negishi coupling provides a reliable method for the formation of C-C bonds between an organozinc compound and an organohalide. For Boc-protected pyrrolidines, this reaction is particularly useful for the direct α-arylation. The protocol often involves an in-situ generation of the organozinc reagent via deprotonation and transmetalation.[1]
Reaction Scheme:
Experimental Protocol: α-Arylation of N-Boc-Pyrrolidine with Methyl 4-bromobenzoate
This one-pot protocol is adapted from a procedure reported by Campos and coworkers.[1]
Materials:
-
N-Boc-pyrrolidine
-
(+)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Zinc chloride (ZnCl₂) solution in THF
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.20 equiv), and (+)-sparteine (13.7 g, 58.4 mmol, 1.20 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.4 M in cyclohexane, 45.2 mL, 63.3 mmol, 1.30 equiv) dropwise, maintaining the internal temperature below -65 °C.
-
Stir the resulting orange-red solution at -78 °C for 3 hours.
-
Add a solution of ZnCl₂ in THF (0.7 M, 97.3 mL, 68.1 mmol, 1.40 equiv) dropwise, ensuring the temperature remains below -65 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.54 g, 2.43 mmol, 0.05 equiv) and t-Bu₃P·HBF₄ (0.85 g, 2.92 mmol, 0.06 equiv) in anhydrous MTBE.
-
Add methyl 4-bromobenzoate (10.5 g, 48.8 mmol, 1.00 equiv) to the main reaction flask, followed by the catalyst solution.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with aqueous NH₄OH and stir vigorously.
-
Filter the mixture through a pad of Celite to remove zinc salts, washing the pad with EtOAc.
-
Separate the layers of the filtrate and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Quantitative Data for Negishi Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 4-bromobenzoate | Pd(OAc)₂ (5) | t-Bu₃P·HBF₄ (6) | s-BuLi/(+)-sparteine, then ZnCl₂ | MTBE | -78 to RT | 4.5 | 85-95 | [1] |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | t-Bu₃P·HBF₄ (6) | s-BuLi/(+)-sparteine, then ZnCl₂ | MTBE | -78 to RT | ~4 | 88 | [1] |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | t-Bu₃P·HBF₄ (6) | s-BuLi/(+)-sparteine, then ZnCl₂ | MTBE | -78 to RT | ~4 | 85 | [1] |
Workflow for Negishi α-Arylation of N-Boc-Pyrrolidine
Caption: Workflow for the Negishi α-arylation of N-Boc-pyrrolidine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organohalide. For Boc-protected pyrrolidines, this typically involves the coupling of a borylated pyrrolidine with an aryl halide or a halopyrrolidine with a boronic acid. The synthesis of the requisite borylated pyrrolidine can be challenging.[2][3]
Reaction Scheme:
Experimental Protocol: Synthesis of α-Borylated N-Boc-Pyrrolidine
This protocol is based on a lithiation-trapping methodology.[3]
Materials:
-
N-Boc-pyrrolidine
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triisopropyl borate
-
Pinacol
-
Diethyl ether (Et₂O), anhydrous
-
Hexane
Procedure:
-
To a solution of N-Boc-pyrrolidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O at -78 °C, add s-BuLi (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add triisopropyl borate (1.5 equiv) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
To the crude boronic acid, add pinacol (1.1 equiv) and stir in hexane at room temperature to afford the N-Boc-2-(pinacolatoboryl)pyrrolidine.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-pyrrolidine Trifluoroborate
A successful, albeit low-yielding, Suzuki-Miyaura coupling has been reported using an N-Boc-pyrrolidine trifluoroborate.[3]
Materials:
-
Potassium (1-(tert-butoxycarbonyl)pyrrolidin-2-yl)trifluoroborate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add potassium (1-(tert-butoxycarbonyl)pyrrolidin-2-yl)trifluoroborate (1.5 equiv), the aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).
-
Add a 10:1 mixture of toluene and water.
-
Degas the mixture and heat at 100 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Pyrrolidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Boc-pyrrolidine trifluoroborate | 4-Bromotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 12 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an amine and an aryl halide or triflate.[4][5] This reaction can be applied to Boc-protected pyrrolidines, either by coupling a Boc-aminopyrrolidine with an aryl halide or a Boc-halopyrrolidine with an amine. The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation.[6][7]
Reaction Scheme:
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Boc-protected pyrrolidine substrate (amine or halide)
-
Coupling partner (aryl halide or amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, RuPhos)[8]
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to Pd).
-
Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.4-2.0 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the mixture with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Key Considerations for Buchwald-Hartwig Amination
-
Catalyst and Ligand: The choice of ligand is critical and depends on the substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective for challenging couplings.[4][8]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like carbonates or phosphates can be used for base-sensitive substrates.[7]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald Ligands [sigmaaldrich.com]
Application Notes and Protocols: Asymmetric Synthesis Utilizing (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a valuable chiral building block in the field of asymmetric synthesis, particularly in the development of pharmaceuticals. As a derivative of 4-hydroxy-L-proline, this compound incorporates multiple stereocenters and functional groups that are amenable to further chemical transformations. Its protected amine and carbamoyl functionalities, along with the stereochemically defined hydroxyl group, make it a strategic starting material for the synthesis of complex molecular architectures, most notably in the development of protease inhibitors for viral infections such as HIV and Hepatitis C. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.
Key Application: Synthesis of a Nirmatrelvir (Paxlovid) Intermediate
This compound serves as a crucial starting material in the synthesis of a key bicyclic proline intermediate for Nirmatrelvir (PF-07321332), the active component in the antiviral medication Paxlovid. The synthesis involves a multi-step sequence that takes advantage of the inherent chirality of the starting material to construct the desired stereochemistry of the final product.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of the carbamoyl group to a nitrile, followed by cyclization and further functional group manipulations to yield the bicyclic proline core of Nirmatrelvir.
Caption: Synthetic workflow for a key Nirmatrelvir intermediate.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of the Nirmatrelvir bicyclic proline intermediate, starting from this compound.
Protocol 1: Dehydration of the Carbamoyl Group to a Nitrile
This protocol describes the conversion of the primary amide of the starting material to a nitrile, a key functional group transformation in the synthesis of the Nirmatrelvir intermediate.
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
N-methylmorpholine (NMM)
-
Isopropyl acetate (IPAc)
-
Water (deionized)
-
Brine solution
Procedure:
-
To a solution of this compound (1.0 eq) in isopropyl acetate, add N-methylmorpholine (2.2 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add trifluoroacetic anhydride (1.2 eq) to the cooled solution, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude nitrile product.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| This compound | (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine | TFAA, NMM | Isopropyl acetate | 70-80 | >95 |
Protocol 2: Mesylation of the Hydroxyl Group
This protocol details the activation of the hydroxyl group by mesylation, preparing the molecule for intramolecular cyclization.
Materials:
-
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
Procedure:
-
Dissolve (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. The product is often used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield (%) |
| (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine | (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine | MsCl, TEA | Dichloromethane | >95 (crude) |
Protocol 3: Intramolecular Cyclization to Form the Bicyclic Core
This protocol describes the base-mediated intramolecular cyclization to form the key bicyclic proline precursor.
Materials:
-
(2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine
-
Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the crude mesylate from the previous step (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Base | Solvent | Yield (%) |
| (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine | (1R,2S,5S)-tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | t-BuOK | THF | 80 (over 2 steps) |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression of the key transformations in the synthesis of the Nirmatrelvir intermediate.
Caption: Logical flow of the synthetic sequence.
Conclusion
This compound is a versatile and highly valuable chiral synthon for the asymmetric synthesis of complex pharmaceutical targets. The protocols outlined above provide a detailed guide for its application in the synthesis of a key intermediate for the antiviral drug Nirmatrelvir. The stereochemical information embedded in this starting material allows for a controlled and efficient construction of the desired chiral product, highlighting its importance in modern drug development. Researchers can adapt and optimize these methodologies for their specific synthetic needs.
Application Notes and Protocols for (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine in Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a valuable chiral building block in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the protected amine (Boc), a primary amide (carbamoyl), and a hydroxyl group, makes it a versatile intermediate for the synthesis of complex molecules, including peptidomimetics and protease inhibitors. This document provides detailed application notes and protocols for the use of this compound in solution-phase synthesis, focusing on its application in the development of antiviral agents, particularly Hepatitis C Virus (HCV) protease inhibitors.
Core Applications
The primary application of this compound in solution-phase synthesis is as a constrained scaffold to mimic peptide backbones. The pyrrolidine ring introduces conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The functional groups allow for further elaboration:
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled deprotection of the secondary amine, enabling subsequent coupling reactions at this position.
-
Carbamoyl Group: The primary amide can be involved in hydrogen bonding interactions within a target protein's active site or can be further modified.
-
Hydroxyl Group: The hydroxyl group provides a site for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR). It also plays a crucial role in the binding of some inhibitors to their target enzymes.
This compound is a key structural motif found in several potent protease inhibitors, highlighting its importance in the design of antiviral therapeutics.
Experimental Protocols
The following protocols provide detailed methodologies for common solution-phase transformations involving this compound.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which can then be used in subsequent coupling reactions.
Reaction Scheme:
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue is the trifluoroacetate salt of the deprotected amine. To isolate the product, add cold diethyl ether to the residue to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| Stoichiometry | 1:5 to 1:10 (Substrate:TFA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >95% (as TFA salt) |
| Purity | High, often used directly in the next step |
Protocol 2: Amide Bond Formation (Peptide Coupling)
This protocol describes the coupling of the deprotected (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine with a Boc-protected amino acid. This is a key step in the synthesis of peptidomimetic inhibitors.
Reaction Scheme:
Materials:
-
(2S,4R)-2-carbamoyl-4-hydroxypyrrolidinium trifluoroacetate (from Protocol 1)
-
Boc-L-tert-leucine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-L-tert-leucine (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.2 eq) to the solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve (2S,4R)-2-carbamoyl-4-hydroxypyrrolidinium trifluoroacetate (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the TFA salt.
-
Add the neutralized amine solution to the activated acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Coupling Reagents | DIC / HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Stoichiometry | 1.1:1.2:1.2:2.5 (Acid:HOBt:DIC:DIPEA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70-90% |
| Purity | >95% after chromatography |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: Workflow for Boc deprotection and subsequent amide coupling.
Application in Antiviral Drug Discovery: HCV Protease Inhibitors
This compound serves as a crucial P2 building block in the design of inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease. The constrained pyrrolidine ring mimics the proline residue often found at the P2 position of the natural substrate. The hydroxyl group can form a key hydrogen bond with the backbone carbonyl of a residue in the protease active site, significantly contributing to binding affinity.
The synthesis of such inhibitors often follows the general workflow described above, where the deprotected hydroxypyrrolidine core is coupled with other fragments representing the P1, P3, and P4 positions of the inhibitor.
Caption: Logical relationship in the synthesis of HCV protease inhibitors.
Conclusion
This compound is a highly functionalized and stereochemically defined building block with significant applications in solution-phase synthesis, particularly for the development of peptidomimetic drugs. The protocols provided herein offer a foundation for its use in constructing complex molecular architectures. Its role as a key scaffold in potent antiviral agents underscores its importance for researchers and professionals in drug discovery and development.
Application Notes and Protocols for Peptide Synthesis Utilizing Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in proteomics, drug discovery, and materials science. However, the synthesis of certain "difficult sequences," particularly long or hydrophobic peptides, is often hampered by on-resin aggregation of the growing peptide chain. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products.
To address these challenges, the use of hydroxypyrrolidine derivatives, commonly known as pseudoproline dipeptides , has emerged as a highly effective strategy. These building blocks are dipeptides containing a serine or threonine residue that is reversibly protected as a dimethylated oxazolidine ring. This structure introduces a "kink" in the peptide backbone, similar to proline, which effectively disrupts the formation of secondary structures like β-sheets that are responsible for inter-chain aggregation during SPPS.[1][2] The pseudoproline moiety is stable under the basic conditions of Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue.[1]
These application notes provide detailed protocols for both manual and automated SPPS incorporating pseudoproline dipeptides, a summary of the expected quantitative improvements, and visualizations of the key chemical processes.
Data Presentation: Quantitative Comparison of Synthesis Outcomes
The incorporation of pseudoproline dipeptides has been shown to significantly improve the outcomes of solid-phase peptide synthesis, especially for aggregation-prone sequences. The following table summarizes typical results when comparing standard Fmoc-SPPS with a protocol including a pseudoproline dipeptide.
| Parameter | Standard Fmoc-SPPS (Difficult Sequence) | Fmoc-SPPS with Pseudoproline Dipeptide | Key Advantages of Pseudoproline Incorporation |
| Crude Peptide Purity | Often low (<50%), with a complex mixture of deletion and truncated sequences. | Significantly higher (can be >70-80%), with a major peak corresponding to the desired product.[3] | Reduced side reactions and incomplete couplings lead to a cleaner crude product. |
| Overall Yield | Can be very low, sometimes yielding only trace amounts of the target peptide.[2] | Markedly increased, with some reports of up to 10-fold improvement for highly aggregated sequences.[2] | Enhanced solvation and accessibility of the N-terminus for coupling reactions. |
| Solubility During Synthesis | Resin may show signs of shrinking or clumping, indicating poor solvation and aggregation.[1] | Resin remains well-swollen, facilitating efficient diffusion of reagents.[1] | The "kink" in the peptide backbone disrupts interchain hydrogen bonding. |
| Purification | Often challenging, requiring multiple steps of chromatography with low recovery.[1] | Simplified purification process, often requiring a single HPLC run with higher recovery of the pure peptide.[1] | Fewer closely-eluting impurities in the crude product. |
| Racemization | A risk, especially for sensitive amino acids and during fragment condensation. | Minimized, particularly when the pseudoproline is at the C-terminus of a fragment for condensation.[2][4] | The rigid ring structure of the pseudoproline hinders epimerization. |
Experimental Protocols
The following are generalized protocols for the incorporation of a pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ΨMe,Mepro)-OH, into a growing peptide chain using both manual and automated methods.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual incorporation of a pseudoproline dipeptide at a 0.1 mmol scale.
1. Resin Preparation and Swelling: a. Place 0.1 mmol of a suitable Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) into a fritted reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin) for at least 30 minutes with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes at room temperature, then drain the solution.[1] c. Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[1][5] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5] e. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
3. Pseudoproline Dipeptide Coupling: a. In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Ile-Ser(ΨMe,Mepro)-OH) (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU) (5 equivalents) in a minimal volume of DMF or NMP. b. Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix thoroughly to activate the dipeptide. c. Immediately add the activated dipeptide solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the test indicates incomplete coupling, extend the reaction time or perform a second coupling. f. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
4. Subsequent Amino Acid Couplings: a. Repeat the Fmoc deprotection (Step 2) and coupling (using a standard protocol for single amino acids) cycles until the desired peptide sequence is assembled.
5. Cleavage and Deprotection: a. Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). c. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. This step also cleaves the pseudoproline ring, regenerating the native serine or threonine.[1] d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the crude peptide pellet under vacuum.
6. Analysis and Purification: a. Analyze the purity and confirm the mass of the crude peptide using analytical HPLC and mass spectrometry. b. Purify the peptide by preparative reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final peptide product.
Automated Solid-Phase Peptide Synthesis Protocol
Pseudoproline dipeptides are fully compatible with automated peptide synthesizers.[2] The following provides a general outline for incorporating them into an automated workflow. The exact parameters will need to be adapted to the specific instrument.
1. Reagent and System Preparation: a. Dissolve the pseudoproline dipeptide in an appropriate volume of DMF or NMP to achieve the desired concentration for the synthesizer's amino acid delivery system. b. Place the dissolved pseudoproline dipeptide in the appropriate position in the synthesizer's amino acid rack. c. Ensure all other reagents (solvents, deprotection solution, activators, bases) are correctly prepared and loaded onto the synthesizer.
2. Synthesis Program Setup: a. Program the peptide sequence into the synthesizer's software. b. For the cycle where the pseudoproline dipeptide is to be coupled, ensure the program selects the correct amino acid position. c. Use the standard coupling method defined in the synthesizer's software (e.g., HBTU/DIPEA). A double coupling can be programmed for the pseudoproline dipeptide to ensure maximum efficiency, though it is often not necessary due to the improved reaction kinetics. d. The remaining synthesis cycles (deprotection, washing, and coupling of standard amino acids) can typically use the instrument's default optimized protocols.
3. Automated Synthesis Execution: a. Start the automated synthesis run. The synthesizer will perform the following steps for each cycle: i. DMF washes ii. Fmoc deprotection with 20% piperidine in DMF iii. DMF washes iv. Coupling of the next Fmoc-amino acid (or the pseudoproline dipeptide) with an activator and base v. DMF washes
4. Post-Synthesis Cleavage and Purification: a. Once the automated synthesis is complete, retrieve the peptide-resin from the reaction vessel. b. Proceed with the manual cleavage, deprotection, analysis, and purification steps as described in the manual protocol (Steps 5 and 6).
Visualizations
The following diagrams illustrate key workflows and mechanisms in peptide synthesis with hydroxypyrrolidines (pseudoprolines).
Caption: Manual solid-phase peptide synthesis workflow for incorporating a pseudoproline dipeptide.
Caption: High-level workflow for automated solid-phase peptide synthesis.
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
References
Application Notes and Protocols for Monitoring Reactions with (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine. This crucial building block is often utilized in the synthesis of complex molecules and pharmaceuticals. Accurate monitoring of its consumption and the formation of products is essential for reaction optimization, kinetic studies, and quality control. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC (RP-HPLC) is a robust and widely accessible technique for monitoring the progress of reactions involving this compound. Due to the polar nature of the analyte, careful method development is necessary to achieve adequate retention and separation from other reaction components. A C18 column is a suitable starting point, and the use of an aqueous mobile phase with an organic modifier such as acetonitrile or methanol allows for the elution of the compound. The Boc protecting group provides a chromophore that allows for UV detection, typically around 210-220 nm.
Key Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard analytical HPLC system with a UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15 minutes. This can be optimized based on the polarity of the reactants and products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector at 214 nm.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture at a specific time point.
-
Dilute the quenched aliquot with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Generate a calibration curve using standards of known concentrations of this compound to determine the concentration of the reactant over time.
Data Presentation: Reaction Monitoring by HPLC
| Time (minutes) | Peak Area (mAU*s) | Concentration (mM) |
| 0 | 12540 | 10.00 |
| 15 | 9870 | 7.87 |
| 30 | 7530 | 6.00 |
| 60 | 4210 | 3.36 |
| 120 | 1560 | 1.24 |
| 180 | 350 | 0.28 |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for monitoring reactions at low concentrations or in complex matrices.[1] For this compound, electrospray ionization (ESI) in positive ion mode is effective, as the molecule can be readily protonated. The mass spectrometer allows for the specific monitoring of the reactant's mass-to-charge ratio (m/z), as well as the m/z of expected products and byproducts, providing a comprehensive overview of the reaction progress. Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography for improved retention.[2][3]
Key Experimental Protocol: LC-MS Method
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or TOF).
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase (Reversed-Phase):
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Similar to the HPLC method, optimized for separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (ESI+):
-
Monitored Ion (reactant): [M+H]⁺ = 231.13 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
-
Sample Preparation: The same procedure as for HPLC analysis is applicable.[4]
Data Presentation: Comparison of Reactant and Product Formation by LC-MS
| Time (minutes) | Reactant Area (Counts) | Product Area (Counts) | Reactant Concentration (mM) |
| 0 | 2.5E+07 | 0 | 10.00 |
| 15 | 1.9E+07 | 5.8E+06 | 7.60 |
| 30 | 1.4E+07 | 1.1E+07 | 5.60 |
| 60 | 7.8E+06 | 1.7E+07 | 3.12 |
| 120 | 2.1E+06 | 2.2E+07 | 0.84 |
| 180 | 4.5E+05 | 2.4E+07 | 0.18 |
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS-based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is a powerful non-invasive technique for reaction monitoring, providing both structural and quantitative information.[5] By selecting characteristic signals for the reactant and product(s) that do not overlap, the progress of the reaction can be followed in real-time. For this compound, the signals of the Boc group protons or specific protons on the pyrrolidine ring can be monitored. An internal standard with a known concentration and a signal in a clear region of the spectrum is often added for accurate quantification.
Key Experimental Protocol: ¹H NMR Reaction Monitoring
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that dissolves all reaction components (e.g., DMSO-d₆, CD₃OD).
-
Internal Standard: A stable, non-reactive compound with a sharp singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the starting material and the internal standard in the deuterated solvent.
-
Initiate the reaction by adding the other reactant(s).
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic signal of the reactant and the signal of the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Data Presentation: Quantitative NMR Analysis of Reactant Consumption
| Time (minutes) | Integral of Reactant Signal | Integral of Internal Standard | Molar Ratio (Reactant/Standard) | Concentration (mM) |
| 0 | 1.00 | 1.00 | 1.00 | 10.00 |
| 30 | 0.62 | 1.00 | 0.62 | 6.20 |
| 60 | 0.38 | 1.00 | 0.38 | 3.80 |
| 120 | 0.15 | 1.00 | 0.15 | 1.50 |
| 240 | 0.02 | 1.00 | 0.02 | 0.20 |
Logical Relationship for NMR Quantification
Caption: Logic for quantitative NMR reaction monitoring.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Application Note:
ATR-FTIR spectroscopy is an ideal technique for in-situ, real-time monitoring of chemical reactions without the need for sample preparation.[6] An ATR probe is inserted directly into the reaction vessel, and changes in the infrared spectrum are monitored over time. For reactions involving this compound, the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands can be tracked. For example, the C=O stretching vibrations of the Boc-carbamate and the amide can be monitored. This technique is particularly useful for identifying reaction intermediates and determining reaction endpoints.
Key Experimental Protocol: In-Situ ATR-FTIR Monitoring
-
Instrumentation: FTIR spectrometer equipped with an ATR probe (e.g., diamond or ZnSe).
-
Probe Setup: Insert the ATR probe into the reaction vessel, ensuring good contact with the reaction mixture.
-
Data Acquisition:
-
Record a background spectrum of the initial reaction mixture before initiating the reaction.
-
Initiate the reaction and immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the change in absorbance of characteristic peaks for the reactant and product(s).
-
Plot the absorbance of these peaks versus time to generate a reaction profile. Key vibrational bands to monitor include:
-
Boc C=O stretch: ~1680-1700 cm⁻¹
-
Amide I C=O stretch: ~1640-1680 cm⁻¹
-
Amide II N-H bend: ~1510-1550 cm⁻¹
-
-
Data Presentation: Monitoring Key Vibrational Bands by ATR-FTIR
| Time (minutes) | Absorbance at 1695 cm⁻¹ (Boc C=O) | Absorbance at 1650 cm⁻¹ (Product Amide I) |
| 0 | 0.85 | 0.02 |
| 20 | 0.65 | 0.22 |
| 40 | 0.48 | 0.39 |
| 60 | 0.32 | 0.55 |
| 90 | 0.15 | 0.72 |
| 120 | 0.05 | 0.82 |
Experimental Workflow for ATR-FTIR Monitoring
Caption: Workflow for in-situ ATR-FTIR reaction monitoring.
References
- 1. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Pyrrolidine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving sterically hindered pyrrolidine derivatives.
Section 1: Amide Bond Formation with Sterically Hindered Pyrrolidines
The formation of an amide bond is a cornerstone of organic synthesis, yet it becomes exceptionally challenging when one or both coupling partners are sterically hindered. Pyrrolidine derivatives with bulky substituents, particularly at the C2 and C5 positions, or those that are N-methylated, often lead to low reaction yields and slow kinetics.[1]
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is failing with a 2,5-disubstituted pyrrolidine. What is the primary cause?
A1: Standard carbodiimide reagents like EDC, when paired with HOBt, are often not potent enough to overcome the high activation energy required for coupling sterically hindered amines.[1] The bulky groups on the pyrrolidine ring physically obstruct the approach of the activated carboxylic acid, leading to extremely slow or non-existent reaction rates.[2] Furthermore, the reduced nucleophilicity of the hindered amine exacerbates the problem.[3]
Q2: Which coupling reagents are recommended for sterically hindered pyrrolidines, including N-methylated analogs?
A2: For challenging couplings, more powerful onium salt reagents (uronium/aminium or phosphonium salts) are necessary.[4][5]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[6] They form highly reactive acyluronium species that can couple with even poorly nucleophilic or hindered amines. HATU, based on the HOAt additive, is particularly efficient due to anchimeric assistance from the pyridine nitrogen.[6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, especially when minimizing racemization is critical.[7] They are also recommended for cyclization reactions or when there is a risk of guanidinylation, a side reaction associated with uronium salts.[6]
Q3: I'm observing a significant side product that appears to be a guanidine derivative of my pyrrolidine. How can I prevent this?
A3: This side reaction, known as guanidinylation, occurs when an excess of a uronium/aminium reagent (like HATU or HBTU) reacts directly with the amine nucleophile.[6] This is particularly problematic when the activation of the carboxylic acid is slow. To prevent this, you can:
-
Switch to a phosphonium reagent like PyBOP or PyAOP, which do not have the guanidinium-forming structure.[6]
-
Use a slight excess of the carboxylic acid relative to the coupling reagent.
-
Pre-activate the carboxylic acid for a short period (5-15 minutes) before adding the amine.[2]
Q4: Are there alternative strategies for extremely hindered amide couplings where even powerful onium salts fail?
A4: Yes. For exceptionally difficult cases, converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy.[8] Acyl fluorides are highly reactive and the small size of the fluoride leaving group minimizes steric repulsion in the transition state.[8][9] Reagents like BTFFH can be used to generate the acyl fluoride under mild conditions, often succeeding where other methods fail.[10][11]
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive coupling reagent.[1] 2. Severe steric hindrance.[2] 3. Presence of water hydrolyzing activated intermediate.[2] 4. Suboptimal base or solvent. | 1. Switch to a high-potency onium salt (HATU, COMU) or phosphonium salt (PyBOP).[6] 2. For extreme cases, use an acyl fluoride protocol (e.g., with BTFFH).[8] 3. Ensure all reagents and solvents are anhydrous. 4. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Use polar aprotic solvents like DMF or NMP. |
| Racemization | 1. Over-activation of the carboxylic acid. 2. Use of a strong base.[1] 3. High reaction temperature. | 1. Use additives known to suppress racemization, such as HOAt or OxymaPure (inherent in HATU and COMU, respectively).[1] 2. Switch to a weaker base like N-methylmorpholine (NMM).[1] 3. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Guanidinylation Side Product | 1. Use of excess uronium/aminium reagent.[6] 2. Slow activation of the carboxylic acid. | 1. Use a slight excess of the carboxylic acid or a slight deficit of the coupling reagent. 2. Switch to a phosphonium-based reagent like PyBOP or PyAOP.[6] |
Data Presentation: Comparison of Coupling Reagents
| Reagent | Class | Activating Additive | Key Strengths | Considerations |
| EDC/HOBt | Carbodiimide | HOBt | Cost-effective, simple workup for water-soluble byproduct (EDC). | Often inefficient for hindered substrates; moderate risk of racemization.[1] |
| HATU | Uronium/Aminium | HOAt | Highly reactive, fast kinetics, low racemization. Excellent for hindered couplings.[6] | Can cause guanidinylation of the amine if used in large excess.[6] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | More reactive than HBTU, good compromise between reactivity and cost.[9] | Potential for guanidinylation. |
| COMU | Uronium/Aminium | OxymaPure | High coupling efficiency, improved safety profile (non-explosive additive), good solubility.[6] | Can also cause guanidinylation. |
| PyBOP | Phosphonium | HOBt | High efficiency, low racemization, no guanidinylation side reaction.[6][7] | Byproduct (HMPA) from the parent BOP reagent is carcinogenic; PyBOP avoids this but byproducts can still be challenging to remove.[4] |
| BTFFH | Fluorinating Agent | N/A | Excellent for extremely hindered and electron-deficient substrates where other methods fail.[8] | Requires in situ formation of the acyl fluoride.[11] |
Experimental Protocol: General Procedure for HATU-mediated Coupling
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM.
-
Add HATU (1.05 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equiv.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered pyrrolidine derivative (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS. For very hindered substrates, the reaction may require several hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Suzuki-Miyaura Coupling with Sterically Hindered Pyrrolidine Derivatives
Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency can be dramatically reduced by steric hindrance on either the organoboron species or the organic halide.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling yield is very low when using a sterically hindered pyrrolidine-boronic ester. What are the most important factors to check?
A1: For sterically hindered Suzuki couplings, the most critical factor is the catalyst and ligand system .[12][13] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective. You must use a system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that can promote the difficult oxidative addition and reductive elimination steps.[12] Other key factors include the choice of base and solvent.[13]
Q2: Which specific ligands are recommended for coupling hindered substrates?
A2: Biaryl phosphine ligands, often called Buchwald ligands, are the gold standard.[13]
-
Excellent first choices: SPhos , XPhos , and RuPhos are highly effective for a wide range of hindered substrates.[13]
-
For extremely hindered substrates (e.g., those forming tetra-ortho-substituted biaryls), specialized ligands like AntPhos or BI-DIME may be required.[13]
-
Arsa-Buchwald ligands (containing arsenic) have also been shown to be effective for sterically hindered substrates.[14]
Q3: What is the best base and solvent combination for these challenging reactions?
A3: The choice is often interdependent.
-
Bases: A moderately strong base is typically required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used and often effective.[12][13] For less reactive coupling partners (like aryl chlorides), a stronger base such as potassium tert-butoxide (KOtBu) might be necessary.[13]
-
Solvents: Anhydrous, degassed aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common choices.[13] For very sluggish reactions, increasing the temperature by using higher-boiling solvents like xylenes can be beneficial.[13]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low / No Conversion | 1. Ineffective catalyst/ligand for hindered substrate.[12] 2. Reaction temperature is too low.[13] 3. Inappropriate base. | 1. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) with a suitable Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[13] 2. Increase the reaction temperature (100-140 °C). Consider microwave irradiation.[13] 3. Screen bases: K₃PO₄, Cs₂CO₃, or KOtBu.[12] |
| Protodeboronation (Loss of Boronic Ester) | 1. Presence of excess water or protic impurities. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and reagents. 2. Use a milder base (e.g., K₂CO₃) if possible, or shorten the reaction time. Monitor the reaction closely. |
| Homo-coupling of Boronic Ester | 1. Presence of oxygen in the reaction mixture. 2. Catalyst decomposition. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon/Nitrogen).[15] 2. Use a more stable pre-catalyst or ensure the ligand-to-metal ratio is optimal. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the pyrrolidine-boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.5-5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene) to the flask containing the substrates and base, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Buchwald-Hartwig Amination with Sterically Hindered Pyrrolidines
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, but coupling bulky secondary amines like substituted pyrrolidines remains a significant challenge that requires careful optimization of the catalyst system and reaction conditions.[16][17]
Frequently Asked questions (FAQs)
Q1: I am trying to couple a hindered pyrrolidine with an aryl chloride, but the reaction is not working. What should I change?
A1: Coupling aryl chlorides, which are less reactive than bromides or iodides, with a hindered amine is one of the most challenging Buchwald-Hartwig reactions.[18] Success hinges on using a state-of-the-art catalyst system.
-
Ligand: You must use a bulky, electron-rich dialkylbiaryl phosphine ligand. Ligands like XPhos , RuPhos , or their third-generation (G3) counterparts are designed for these difficult transformations.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[19]
-
Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3) is highly recommended as it ensures the efficient formation of the active catalytic species.[18][20]
Q2: Can I use a weaker base to avoid decomposition of sensitive functional groups on my substrate?
A2: Yes, while strong alkoxide bases are standard, systems have been developed that use weaker bases like K₃PO₄ or Cs₂CO₃ .[18] However, these conditions often require more reactive ligands and may necessitate higher temperatures or longer reaction times to achieve good conversion.[20] For base-sensitive substrates, using a soluble organic base like DBU has also been explored.[21]
Q3: My reaction is sluggish and gives a complex mixture. What are potential side reactions with hindered amines?
A3: Besides low conversion, a key side reaction is hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. This can compete with the desired amination. The choice of ligand and base is crucial to favor the C-N coupling pathway. Using a well-defined pre-catalyst can often lead to cleaner reactions and minimize byproduct formation.[16][18]
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommendation for Hindered Pyrrolidines | Rationale / Key Considerations |
| Palladium Source | Use a well-defined pre-catalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G3).[18] | Ensures efficient and reproducible formation of the active Pd(0) species, leading to cleaner reactions and higher yields.[20] |
| Ligand | Bulky, electron-rich dialkylbiaryl phosphines (XPhos, SPhos, RuPhos).[18] | These ligands accelerate both the oxidative addition of the aryl halide and the final C-N reductive elimination step, which are often rate-limiting for hindered substrates.[18] |
| Base | Strong, sterically hindered bases: NaOtBu, KOtBu, LiHMDS.[19] | Required to deprotonate the amine-Pd complex to form the key amide intermediate prior to reductive elimination. |
| Solvent | Anhydrous, degassed aprotic solvents: Toluene, Dioxane, t-BuOH.[17] | Solvent choice affects the solubility of the base and catalyst and can influence the reaction rate. |
| Aryl Halide | Reactivity order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[17] | Aryl chlorides are the least reactive and require the most active catalyst systems. Iodides can sometimes inhibit the catalyst.[19] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add the aryl halide (1.0 equiv.) and the hindered pyrrolidine derivative (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and dilute with an organic solvent (e.g., MTBE or ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Complex Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing incomplete tert-butyloxycarbonyl (Boc) deprotection in complex peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors, often related to the peptide sequence, reaction conditions, or reagent quality. Key causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically provided by trifluoroacetic acid (TFA), may not be potent enough or the concentration may be too low for complete removal of the Boc group.[1][2] Some substrates may necessitate stronger acidic conditions or prolonged reaction times for full deprotection.[1]
-
Inadequate Reaction Time: The duration of the deprotection step might be too short. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids may require extended reaction times.[1]
-
Steric Hindrance: Bulky amino acid side chains or N-methylated residues can sterically impede the approach of the acid to the Boc group, thereby slowing down the cleavage reaction.[1][2][3]
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can obstruct efficient reagent diffusion and access to the N-terminus.[1][3]
-
Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][4]
-
Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][4][5]
-
Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or colorless beads) suggests the Boc group is still attached.[1][3]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most definitive methods. Analysis of a cleaved aliquot of the peptide-resin will show the desired product and potentially a later-eluting, more hydrophobic peak corresponding to the Boc-protected peptide.[2][3][4] Incomplete deprotection can also lead to deletion sequences, which can be identified by MS analysis of the final crude product.[1][4]
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to visualize the disappearance of the starting material and the emergence of the more polar product (the free amine or its salt).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm deprotection by monitoring the disappearance of the characteristic singlet of the Boc protons around 1.4-1.5 ppm.[2][6]
Q3: What are the consequences of incomplete Boc deprotection?
Failure to completely remove the Boc group can have significant negative impacts on the synthesis:
-
Deletion Sequences: If the Boc group remains, the subsequent amino acid cannot be coupled, leading to peptide chains missing one or more amino acids. These deletion sequences can be challenging to separate from the target peptide.[3]
-
Complex Crude Product: The unremoved Boc group will be carried through the remaining synthesis steps and will be present in the final crude product after cleavage, complicating purification and reducing the overall yield.[3]
Q4: What are scavengers and why are they important in Boc deprotection?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[7][8] This electrophile can attack nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[7][8][9] Scavengers are reagents added to the deprotection cocktail to trap these reactive carbocations before they can modify the peptide.[7][8] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[1][8]
Troubleshooting Guides
Problem: HPLC/LC-MS analysis of the crude peptide shows significant deletion sequences or the presence of Boc-protected starting material.
This is a clear indication of incomplete deprotection during one or more cycles of the synthesis.
Data Presentation
Table 1: Common Boc Deprotection Conditions
| Acid | Solvent | Concentration | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[10] | Room Temperature | 30 min - 2 hours[10] | Most common condition. |
| Trifluoroacetic Acid (TFA) | Neat | 100% | Room Temperature | 5 minutes[11] | Can lead to poor resin swelling and incomplete deprotection.[11] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[10] | 0 °C to Room Temp. | 30 min - 2 hours[10] | A stronger alternative to TFA.[12] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M[10] | Room Temperature | Varies | Milder alternative to TFA/DCM. |
Table 2: Scavenger Cocktails for Preventing Side Reactions
| Susceptible Residue(s) | Scavenger Cocktail (v/v/v) | Reference |
| General Purpose | TFA/TIS/Water (95:2.5:2.5) | [8] |
| Cysteine (Cys) containing | HF/anisole/DMS/p-thiocresol (10:1:1:0.2) | [13] |
| Tryptophan (Trp) containing | TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5) | [8] |
| Sec(Mob) containing | TFA/TES/Thioanisole (96:2:2) | [14] |
DMS: Dimethyl sulfide, EDT: 1,2-Ethanedithiol, TES: Triethylsilane, TIS: Triisopropylsilane
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the removal of the Nα-Boc group.
-
Reagents:
-
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Pre-wash the resin with the deprotection solution for 1-2 minutes.[1]
-
Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralize the resin with the neutralization solution for 1-2 minutes.
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]
-
Protocol 2: Qualitative Kaiser (Ninhydrin) Test
This test is used to detect the presence of free primary amines on the resin.
-
Reagents: [3]
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Procedure: [3]
-
After the final wash of the deprotection step, take a small sample of resin (10-20 beads) and place it in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A dark blue/purple color indicates a positive result (free amines present). A yellow or colorless result is negative.
-
Mandatory Visualization
Caption: Standard workflow for Boc deprotection in solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
Technical Support Center: HPLC Purification of Hydroxypyrrolidine-Containing Peptides
Welcome to the technical support center for the HPLC purification of peptides containing hydroxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of these modified peptides.
Troubleshooting Guide
Peptides incorporating hydroxypyrrolidine, a hydroxylated form of proline, often exhibit increased hydrophilicity. This can present unique challenges during purification by High-Performance Liquid Chromatography (HPLC). This guide addresses common issues encountered during their purification.
| Problem | Potential Cause | Suggested Solution |
| Early Elution or Poor Retention in Reversed-Phase (RP)-HPLC | The hydroxyl group on the pyrrolidine ring increases the peptide's polarity, reducing its affinity for the nonpolar stationary phase (e.g., C18). | 1. Use a Less Hydrophobic Stationary Phase: Consider a C8 or C4 column to reduce hydrophobic interactions and increase retention. 2. Optimize the Mobile Phase: a. Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient. b. Use a different ion-pairing agent: Trifluoroacetic acid (TFA) is standard, but for very polar peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can increase retention.[1] 3. Consider an Alternative Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for highly polar peptides.[2][3] |
| Peak Tailing or Broadening | Secondary interactions between the peptide and the silica backbone of the stationary phase can occur. The presence of the hydroxyl group can also contribute to hydrogen bonding with residual silanols. | 1. Adjust Mobile Phase pH: Operating at a lower pH (e.g., using 0.1% TFA) can suppress the ionization of silanol groups on the stationary phase. 2. Use a Base-Deactivated Column: Modern columns are often end-capped to minimize silanol interactions. Ensure you are using a high-quality, base-deactivated column. 3. Lower the Flow Rate: This can sometimes improve peak shape by allowing for better mass transfer. |
| Poor Resolution from Closely Eluting Impurities | The hydrophilicity of the hydroxypyrrolidine residue may cause the peptide to co-elute with other polar impurities. | 1. Shallow the Gradient: A slower, more gradual increase in the organic solvent concentration can improve the separation of closely eluting species.[4] 2. Change the Organic Modifier: Isopropanol can offer different selectivity compared to acetonitrile and may resolve co-eluting peaks. 3. Vary the Temperature: Optimizing the column temperature can alter selectivity and improve resolution.[5][6] 4. Employ a Different Chromatographic Mode: HILIC provides an orthogonal separation mechanism to RP-HPLC and can effectively separate compounds based on their hydrophilicity.[2][7] |
| Difficulty Distinguishing Between Hydroxylated and Non-Hydroxylated Peptides | The mass difference between a peptide and its hydroxylated form is small, and they may have similar retention times in RP-HPLC if the overall peptide is large and hydrophobic. | 1. Utilize HILIC: HILIC is highly effective at separating peptides based on the presence of polar modifications like hydroxylation. The hydroxylated peptide will be retained longer on a HILIC column.[2][8] 2. High-Resolution Mass Spectrometry (HRMS): Coupling the HPLC to a mass spectrometer is essential for confirming the identity of the peaks. |
Frequently Asked Questions (FAQs)
Q1: Why does my hydroxypyrrolidine-containing peptide elute so early in reversed-phase HPLC?
The presence of the hydroxyl (-OH) group on the pyrrolidine ring makes the peptide more polar (hydrophilic). In reversed-phase HPLC, which separates molecules based on hydrophobicity, more polar compounds have weaker interactions with the nonpolar stationary phase (like C18) and are therefore eluted earlier, often with the solvent front.[2]
Q2: What is HILIC, and why is it recommended for these types of peptides?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7] It is particularly well-suited for the separation of polar compounds. For peptides containing hydroxypyrrolidine, HILIC can provide better retention and separation from non-hydroxylated or other modified forms of the peptide.[2][3][8]
Q3: Can I use the same ion-pairing agent for both RP-HPLC and HILIC?
While ion-pairing agents like TFA are commonly used in RP-HPLC to improve peak shape and retention, their role in HILIC is different. In HILIC, the primary retention mechanism is partitioning of the analyte between the organic mobile phase and a water-enriched layer on the polar stationary phase. While acidic modifiers are still used to control pH and ionization state, the concept of ion-pairing to increase hydrophobicity is not the primary goal.
Q4: How can I confirm that my purified peak is indeed the hydroxylated peptide?
The most definitive way to confirm the identity of your purified peptide is through mass spectrometry (MS). By coupling your HPLC system to a mass spectrometer, you can determine the mass-to-charge ratio of the eluting compound and confirm that it matches the expected mass of your hydroxypyrrolidine-containing peptide.
Q5: What are some starting conditions for developing an RP-HPLC method for a hydroxypyrrolidine peptide?
A good starting point for method development would be:
-
Column: A C18 column is a standard starting point, but be prepared to switch to a C8 or C4 if retention is poor.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A shallow gradient, for example, 5-25% B over 30 minutes.
-
Flow Rate: 1 mL/min for a standard analytical column.
-
Detection: UV at 214 nm and 280 nm.
This method can then be optimized based on the initial results.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC for Hydroxypyrrolidine Peptides
This protocol outlines a general method for the analysis and purification of peptides containing hydroxypyrrolidine using RP-HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18, C8, or C4; 5 µm particle size, 100-300 Å pore size)
-
Crude peptide sample containing hydroxypyrrolidine
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient appropriate for your peptide. A starting point could be a shallow gradient from 5% to 45% B over 40 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: HILIC for the Separation of Hydroxylated Peptides
This protocol is designed for the separation of hydroxypyrrolidine-containing peptides from their non-hydroxylated counterparts or other polar impurities.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Ammonium formate
-
HILIC column (e.g., amide, diol, or bare silica)
-
Peptide sample mixture
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Water, 5% ACN, with 0.1% FA or 10 mM Ammonium Formate.
-
Mobile Phase B: 95% ACN, 5% Water, with 0.1% FA or 10 mM Ammonium Formate.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Dissolve the peptide sample in a solvent with a high organic content (e.g., 80-90% ACN) to ensure compatibility with the initial HILIC conditions.
-
Filter the sample.
-
-
HILIC Method:
-
Equilibrate the HILIC column with a high percentage of Mobile Phase B (e.g., 95% B) for an extended period to ensure proper hydration of the stationary phase.
-
Inject the sample.
-
Run a gradient of increasing Mobile Phase A (increasing the water content). A typical gradient might be from 5% to 50% A over 30 minutes.
-
The hydroxylated peptide, being more polar, is expected to have a longer retention time than the non-hydroxylated form.[2]
-
-
Fraction Collection and Analysis:
-
Collect and analyze fractions as described in the RP-HPLC protocol.
-
Visualizations
Caption: Troubleshooting workflow for HPLC purification.
Caption: Comparison of RP-HPLC and HILIC elution.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Determination of L-hydroxyproline using hydrophilic interaction chromatography coupled to tandem mass spectrometry with lyophilized concentrated extraction in milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. renyi.hu [renyi.hu]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
How to avoid racemization during activation of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the activation of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine for subsequent coupling reactions.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the activation of this compound and provides targeted solutions to maintain stereochemical integrity.
Q1: I detected significant racemization of my hydroxyproline derivative after activation and coupling. What are the most likely causes?
A1: Racemization during the activation of N-urethane protected amino acids like your Boc-protected hydroxyproline derivative, although less common than with other protecting groups, can still occur.[1] The primary causes are typically related to the reaction conditions:
-
Activation Method: The combination of a carbodiimide coupling reagent (e.g., DCC, DIC, EDC) with 1-hydroxybenzotriazole (HOBt) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to unexpectedly promote racemization in proline and hydroxyproline derivatives.[2]
-
Base: The presence of a strong, sterically unhindered base can facilitate the abstraction of the α-proton, leading to racemization.[3]
-
Temperature: Elevated temperatures accelerate the rate of racemization.
-
Prolonged Activation Time: Allowing the activated species to stand for an extended period before the addition of the amine component can increase the risk of epimerization.
Q2: Which coupling reagents are recommended to minimize racemization for this specific compound?
A2: For sensitive substrates like your substituted hydroxyproline, it is crucial to select coupling reagents known for their low racemization potential. We recommend the following:
-
Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally preferred. HATU, in particular, is known for its high efficiency and low racemization rates.
-
Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for suppressing racemization.[1]
-
Carbodiimides with Advanced Additives: If a carbodiimide must be used, pairing it with an additive like OxymaPure® (ethyl cyano(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole) is superior to HOBt in minimizing racemization.[3]
Q3: What is the best choice of base and solvent for the activation and coupling steps?
A3: The choice of base and solvent is critical in controlling racemization.
-
Base: A sterically hindered, non-nucleophilic base is highly recommended. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferable to less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM).[3] The use of a weaker base can also be beneficial.
-
Solvent: While DMF is a common solvent for peptide coupling, for this particular substrate, consider using dichloromethane (DCM) or tetrahydrofuran (THF) , especially if using a carbodiimide-based activation method, as this has been shown to reduce the risk of racemization.[2]
Q4: Can the carbamoyl group at the 2-position influence the risk of racemization?
A4: While proline itself is generally resistant to racemization due to its cyclic structure which hinders the formation of an oxazolone intermediate, the presence of the carbamoyl group at the C-terminus introduces electronic effects that could potentially influence the acidity of the α-proton. However, with a urethane-type protecting group like Boc, the primary pathway for racemization (oxazolone formation) is significantly suppressed.[1] The main concern remains the choice of activation conditions rather than an inherent high susceptibility to racemization due to the carbamoyl group.
Q5: Are there any specific procedural steps I can take to further minimize racemization?
A5: Yes, meticulous experimental technique is key:
-
Low Temperature: Perform the activation and coupling at 0 °C or even lower temperatures if the reaction kinetics allow.
-
In Situ Activation: Add the coupling reagent to a mixture of the hydroxyproline derivative, the amine component, and the base. This "in situ" method avoids the buildup of the highly reactive activated intermediate.
-
Minimize Pre-activation Time: If pre-activation is necessary, keep the time between the addition of the coupling reagent and the introduction of the amine as short as possible.
-
Use of Additives: Always use an additive like HOAt or OxymaPure® when employing carbodiimide coupling reagents.
Frequently Asked Questions (FAQs)
Q: Why is this compound prone to racemization at all, given that proline derivatives are generally considered resistant?
A: While proline's cyclic structure makes oxazolone formation, the primary pathway for racemization, difficult, it is not impossible. Under certain activating conditions, particularly with carbodiimides and HOBt in DMF, even proline and its derivatives can experience significant racemization.[2] The mechanism in these cases may involve the formation of a cyclic carbinol-amine derivative that facilitates epimerization.[2]
Q: How can I accurately quantify the level of racemization in my product?
A: The most reliable method for quantifying racemization is through chiral chromatography. This can be achieved by:
-
Chiral HPLC analysis of the final peptide: This allows for the separation and quantification of diastereomeric peptides.
-
Hydrolysis and derivatization: The peptide can be hydrolyzed back to its constituent amino acids. The resulting hydroxyproline can then be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC to separate and quantify the D- and L-enantiomers.
Q: Is it necessary to protect the hydroxyl group on the pyrrolidine ring?
A: While the hydroxyl group can potentially be acylated as a side reaction, with modern coupling reagents that form highly reactive intermediates which are consumed quickly by the desired amine nucleophile, protection of the hydroxyl group is often not necessary. However, if significant O-acylation is observed, protection with a suitable protecting group (e.g., tert-butyl) should be considered.
Quantitative Data on Coupling Reagents and Racemization
The following table summarizes the relative risk of racemization associated with different coupling reagent systems. The exact percentage of racemization is highly dependent on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Relative Racemization Risk |
| DIC/EDC | HOBt | DIPEA/NMM | DMF | High[2] |
| DIC/EDC | HOBt | DIPEA/NMM | DCM/THF | Low to Moderate[2] |
| DIC/EDC | HOAt/Oxyma | DIPEA/NMM | DMF/DCM | Low |
| HBTU/HCTU | - | DIPEA/NMM | DMF/DCM | Low |
| HATU | - | DIPEA/Collidine | DMF/DCM | Very Low |
| PyAOP/PyBOP | - | DIPEA/Collidine | DMF/DCM | Very Low |
Experimental Protocols
Protocol 1: Low-Racemization Activation using HATU
This protocol describes a general procedure for the activation and coupling of this compound with a primary amine using HATU.
Materials:
-
This compound
-
Amine component (1.0 equivalent)
-
HATU (1.0 equivalent)
-
DIPEA (2.0 equivalents)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine component (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 2 minutes.
-
Add HATU (1.0 equivalent) to the reaction mixture in one portion.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Low-Racemization Activation using DIC/OxymaPure®
This protocol provides an alternative method using a carbodiimide with a modern additive to minimize racemization.
Materials:
-
This compound
-
Amine component (1.0 equivalent)
-
DIC (1.1 equivalents)
-
OxymaPure® (1.2 equivalents)
-
Anhydrous DCM or THF
Procedure:
-
Dissolve this compound (1.0 equivalent), the amine component (1.0 equivalent), and OxymaPure® (1.2 equivalents) in anhydrous DCM or THF.
-
Cool the mixture to 0 °C.
-
Add DIC (1.1 equivalents) dropwise to the stirred solution.
-
Maintain the reaction temperature at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizations
Caption: General pathways for activation and potential racemization.
Caption: Troubleshooting workflow for addressing racemization issues.
References
Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Containing Hydroxypyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic peptides containing hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of hydrophobic peptides containing hydroxypyrrolidine?
A1: The solubility of any peptide is a complex interplay of its physicochemical properties. For hydrophobic peptides containing hydroxypyrrolidine (a hydroxylated form of proline), the key factors include:
-
Amino Acid Composition: The overall hydrophobicity of the peptide is the most significant factor. A high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine) will decrease aqueous solubility.[1][2][3]
-
Hydroxypyrrolidine Content and Position: The presence of hydroxypyrrolidine, specifically 4-hydroxyproline, can increase the peptide's stability and potentially influence aggregation, which in turn affects solubility. The hydroxyl group can participate in hydrogen bonding, which may alter the peptide's interaction with water.
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate and precipitate, thus reducing solubility.[3]
-
Net Charge and pH: The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH of the solution away from the pI can significantly improve solubility.[2][3]
Q2: How does the incorporation of hydroxypyrrolidine specifically impact the solubility of a hydrophobic peptide?
A2: Hydroxypyrrolidine, particularly 4-hydroxyproline, can have a multifaceted impact on peptide solubility:
-
Increased Hydrophilicity: The hydroxyl group (-OH) on the pyrrolidine ring is polar and capable of forming hydrogen bonds with water molecules. This can lead to a modest increase in the overall hydrophilicity of the peptide, potentially improving its solubility in aqueous solutions.
-
Reduced Aggregation: Proline and its derivatives are known to disrupt the formation of stable secondary structures like β-sheets, which are often involved in peptide aggregation. By introducing a "kink" in the peptide backbone, hydroxypyrrolidine can hinder the intermolecular interactions that lead to aggregation and precipitation.[4]
-
Enhanced Stability: Studies on collagen have shown that 4-hydroxyproline plays a crucial role in stabilizing the triple helix structure. This stabilizing effect may translate to smaller peptides, preventing them from adopting aggregated, insoluble conformations.
Q3: What are the recommended starting solvents for dissolving a hydrophobic peptide containing hydroxypyrrolidine?
A3: For hydrophobic peptides, a systematic approach to solvent selection is recommended. It is always advisable to test the solubility of a small amount of the peptide first.[1][2]
-
Sterile Water or Aqueous Buffer: Begin by attempting to dissolve the peptide in distilled, sterile water or a buffer (e.g., phosphate-buffered saline, Tris) at a neutral pH.[2]
-
pH Adjustment: If the peptide is insoluble, determine its theoretical net charge. For acidic peptides (net negative charge), try dissolving in a slightly basic buffer. For basic peptides (net positive charge), a slightly acidic buffer may be effective.[2][3]
-
Organic Solvents: If the peptide remains insoluble, the use of organic solvents is necessary. The most common choices are:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol or Ethanol
It is recommended to dissolve the peptide in a minimal amount of the organic solvent first and then slowly add the aqueous buffer to the desired concentration.[1][2]
-
Troubleshooting Guide
Issue 1: The peptide will not dissolve in any solvent.
-
Potential Cause: The peptide may be highly aggregated or extremely hydrophobic.
-
Solutions:
-
Sonication: Use a bath sonicator to break up aggregates.[2]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which can degrade the peptide.
-
Stronger Solvents: For very difficult peptides, solvents like hexafluoroisopropanol (HFIP) can be used, but these are often not compatible with biological assays and must be removed.
-
Chaotropic Agents: In some cases, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to solubilize aggregated peptides. However, these will denature the peptide and need to be removed before functional assays.
-
Issue 2: The peptide dissolves initially in an organic solvent but precipitates when the aqueous buffer is added.
-
Potential Cause: The final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous environment.
-
Solutions:
-
Increase Organic Solvent Concentration: Try preparing the final solution with a higher percentage of the organic solvent, if compatible with your experiment.
-
Slow Addition and Vortexing: Add the aqueous buffer very slowly to the peptide-organic solvent mixture while vigorously vortexing. This can prevent localized high concentrations of water that trigger precipitation.
-
Different Organic Solvent: Experiment with other organic solvents (e.g., switch from DMSO to DMF).
-
Issue 3: Low yield or aggregation during solid-phase peptide synthesis (SPPS) of a hydroxypyrrolidine-containing peptide.
-
Potential Cause: The hydrophobic nature of the peptide combined with the specific properties of hydroxypyrrolidine can lead to on-resin aggregation, resulting in incomplete coupling and deprotection steps.
-
Solutions:
-
"Difficult Sequence" Strategies: Employ strategies for synthesizing "difficult" sequences, such as using pseudoproline dipeptides to disrupt secondary structure formation.[5]
-
Microwave-Assisted Synthesis: Microwave energy can help to reduce aggregation and improve reaction efficiency.[5]
-
Chaotropic Agents: The addition of chaotropic salts to the coupling and deprotection solutions can help to disrupt aggregation.[5]
-
Issue 4: Difficulty in purifying the hydrophobic peptide containing hydroxypyrrolidine by HPLC.
-
Potential Cause: The peptide may be precipitating on the column or binding irreversibly to the stationary phase. Poor peak shape can also be an issue.
-
Solutions:
-
Optimize Mobile Phase:
-
Organic Modifier: Try different organic modifiers in the mobile phase, such as isopropanol or ethanol in addition to acetonitrile.
-
Ion-Pairing Agent: Vary the ion-pairing agent (e.g., use a different acid than TFA).
-
-
Column Choice: Consider using a column with a different stationary phase (e.g., C8 or C4 instead of C18) that is less hydrophobic.
-
Temperature: Increasing the column temperature can improve the solubility of the peptide in the mobile phase and enhance peak shape.
-
Quantitative Data on Solubility
| Peptide Sequence | Modification | Estimated Aqueous Solubility (mg/mL) at pH 7.4 | Recommended Solubilization Strategy |
| Ac-L-V-F-F-A-P-L-V-F-F-A-NH2 | None (Proline) | < 0.1 | Initial dissolution in DMSO, followed by slow dilution with buffer. |
| Ac-L-V-F-F-A-Hyp -L-V-F-F-A-NH2 | 4-Hydroxyproline | 0.1 - 0.5 | May dissolve in buffer with sonication; otherwise, use DMSO. |
| Ac-L-V-F-F-A-P-L-V-F-F-A-K -NH2 | C-terminal Lysine | > 1.0 | Likely soluble in aqueous buffer. |
Note: This data is illustrative and the actual solubility will be sequence-dependent and needs to be determined experimentally.
Experimental Protocols
Protocol 1: Step-by-Step Solubilization of a Hydrophobic Peptide Containing Hydroxypyrrolidine
-
Initial Assessment:
-
Calculate the theoretical pI and net charge of the peptide at neutral pH.
-
Visually inspect the lyophilized peptide for any signs of clumping, which may indicate aggregation.
-
-
Attempt Aqueous Solubilization:
-
Weigh a small, known amount of the peptide (e.g., 1 mg).
-
Add a small volume of sterile, distilled water or a neutral buffer (e.g., 100 µL of PBS, pH 7.4).
-
Vortex the sample for 1-2 minutes.
-
If the peptide does not dissolve, proceed to sonication.
-
-
Sonication:
-
Place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution for clarity. If it remains cloudy or contains visible particles, the peptide is not fully dissolved.
-
-
pH Adjustment (if applicable):
-
If the peptide has a net positive charge, add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise while vortexing.
-
If the peptide has a net negative charge, add a small amount of a dilute base (e.g., 0.1 M ammonium hydroxide) dropwise while vortexing.
-
Check for dissolution after each addition.
-
-
Organic Solvent Dissolution:
-
If the peptide is still insoluble, use an organic solvent.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the dry, lyophilized peptide.
-
Vortex until the peptide is completely dissolved. The solution should be clear.
-
Slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while continuously vortexing.
-
If precipitation occurs, you may need to use a higher final concentration of DMSO or try a different organic solvent.
-
Diagrams
Caption: Experimental workflow for solubilizing hydrophobic peptides.
Caption: Logical relationships in troubleshooting peptide aggregation.
References
Technical Support Center: Synthesis of Long Peptides with Modified Proline Analogs
Welcome to the technical support center for the synthesis of long and complex peptides incorporating modified proline analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in this specialized area of peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing long peptides containing modified proline analogs?
Synthesizing long peptides with modified proline analogs presents several key difficulties:
-
Peptide Aggregation: Long peptide chains, especially those with hydrophobic residues, have a tendency to aggregate on the solid support. This can block reactive sites, leading to incomplete reactions and low yields.[1]
-
Reduced Coupling Efficiency: Steric hindrance from the proline analog and the growing peptide chain can slow down or prevent complete coupling of the next amino acid, resulting in deletion sequences.[2]
-
Side Reactions: The unique structure of proline and its analogs can promote side reactions such as diketopiperazine formation, particularly when located at the N-terminus of a dipeptide.[3][4] Racemization can also be a concern with certain coupling reagents and conditions.[5]
-
Synthesis of Modified Proline Building Blocks: The synthesis of the Fmoc- or Boc-protected modified proline analog itself can be a complex and time-consuming process, often involving multiple steps in solution phase before it can be used in solid-phase peptide synthesis (SPPS).[6]
-
Cleavage and Deprotection Issues: The final cleavage from the resin and removal of side-chain protecting groups can be complicated by the presence of the modified proline, potentially leading to unwanted side-product formation.[3][7]
Q2: How do pseudoproline dipeptides help in the synthesis of long and difficult peptides?
Pseudoproline dipeptides are synthetically modified dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) that are reversibly protected to form an oxazolidine or thiazolidine ring.[8] This cyclic structure mimics proline and offers several advantages in SPPS:
-
Disruption of Secondary Structures: The "kink" introduced by the pseudoproline ring disrupts the interchain hydrogen bonding that leads to the formation of β-sheet structures, a primary cause of peptide aggregation.[8]
-
Improved Solubility: By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain in common SPPS solvents like DMF and NMP.[8]
-
Increased Coupling Efficiency: A well-solvated peptide chain allows for better access of reagents to the N-terminus, leading to more efficient and complete coupling reactions.[8] This can result in higher purity of the crude product and improved overall yields.
-
Reversible Modification: The pseudoproline structure is stable during the cycles of SPPS but is cleaved under standard TFA treatment during the final cleavage step, regenerating the native serine, threonine, or cysteine residue.[8]
Q3: What is "proline editing" and when should it be used?
Proline editing is a divergent synthetic strategy where a readily available hydroxyproline (Hyp) residue is incorporated into a peptide during standard SPPS.[6][9] After the full-length peptide is assembled, the hydroxyl group of the Hyp residue is chemically modified on the solid support to create the desired proline analog.[6][9]
This approach is particularly useful when:
-
The desired modified proline analog is not commercially available or is expensive to synthesize as a protected monomer.[6]
-
A library of peptides with different proline modifications at the same position is needed for structure-activity relationship (SAR) studies.[6][9]
-
The modification involves functionalities that might not be stable to the repeated cycles of SPPS.
Troubleshooting Guides
Problem 1: Low yield and purity of the crude peptide due to aggregation.
Possible Causes:
-
Formation of secondary structures (β-sheets) in the growing peptide chain, especially in long or hydrophobic sequences.[1]
-
Poor solvation of the peptide-resin complex.
Solutions:
| Strategy | Description | Key Considerations |
| Incorporate Pseudoproline Dipeptides | Replace a Ser, Thr, or Cys residue and the preceding amino acid with a corresponding pseudoproline dipeptide.[8] | Space pseudoprolines approximately 6-7 residues apart for optimal disruption of aggregation.[8] |
| Use Backbone-Protecting Groups | Introduce 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone amide nitrogen of a glycine residue.[7] | These groups are removed during the final TFA cleavage.[7] |
| Chaotropic Salts | Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[7] | May require optimization of concentration to avoid side reactions. |
| Elevated Temperature/Microwave | Perform coupling reactions at elevated temperatures or using a microwave peptide synthesizer to reduce aggregation and improve reaction kinetics.[8] | Care must be taken to avoid temperature-induced side reactions. |
Problem 2: Incomplete coupling reactions leading to deletion sequences.
Possible Causes:
-
Steric hindrance at the N-terminus of the growing peptide chain.
-
Aggregation limiting access of reagents.
-
Inefficient activation of the incoming amino acid.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Coupling Reagents | Use highly efficient uronium/aminium-based coupling reagents like HATU, HBTU, or COMU, which form highly reactive activated esters.[10][11] | HATU and COMU are often superior for difficult couplings due to the formation of a more reactive OAt-active ester.[10] |
| Increase Reagent Concentration | Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[2] | A concentration of 0.5 M for the amino acid and coupling reagent solution is often effective for long peptides.[2] |
| Double Coupling | Perform the coupling reaction twice for difficult residues, such as the amino acid immediately following a proline or modified proline.[2] | This is particularly useful for sterically hindered amino acids. |
| Extended Coupling Times | Increase the reaction time for the coupling step to allow for complete acylation.[7] | Monitor the reaction completion using a qualitative test like the ninhydrin test. |
Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Activating Agent | Relative Speed | Racemization Risk | Notes |
| HATU | HOAt | Very Fast | Low | Highly effective for sterically hindered couplings.[10][11] |
| HBTU | HOBt | Fast | Low | A widely used and effective coupling reagent.[10][12] |
| COMU | OxymaPure | Very Fast | Very Low | Offers high efficiency and is non-explosive.[10] |
| DIC/HOBt | HOBt | Moderate | Low | A cost-effective option, but may be slower for difficult couplings.[5] |
Problem 3: Formation of side products during final cleavage and deprotection.
Possible Causes:
-
Reactive carbocations generated from the cleavage of protecting groups (e.g., tert-butyl from Boc or tBu) can modify sensitive residues.[3]
-
Incomplete removal of all protecting groups.
Solutions:
| Strategy | Description | Key Considerations |
| Use a Scavenger Cocktail | Add nucleophilic "scavengers" to the TFA cleavage mixture to trap reactive carbocations.[3] | The choice of scavengers depends on the amino acids present in the peptide. |
| Optimize Cleavage Time and Temperature | Ensure sufficient time and appropriate temperature for complete removal of all protecting groups.[3] | Monitor cleavage completion by analyzing a small aliquot by HPLC/MS. |
Common Scavenger Cocktails for TFA Cleavage
| Scavenger(s) | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Met, Cys | 2.5% - 5% | A general-purpose scavenger that reduces sulfoxides and prevents alkylation.[3][7] |
| Water | Trp (prevents reattachment of Boc) | 2.5% - 5% | Helps to hydrolyze the tert-butyl cation.[3] |
| 1,2-Ethanedithiol (EDT) | Trp, Met | 2.5% | Effective for peptides containing tryptophan. |
| Thioanisole | Met | 5% | Specifically prevents S-alkylation of methionine.[3] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle for a Difficult Sequence
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.[10]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.[10]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For very difficult couplings, consider extending the time or performing the reaction at a higher temperature (e.g., 50°C).
-
Wash the resin with DMF (3-5 times).
-
-
Capping (Optional but Recommended for Long Peptides):
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Modification via Proline Editing
This protocol provides a general workflow for modifying a hydroxyproline residue after the peptide has been synthesized. The specific reagents and conditions will vary depending on the desired modification.
-
Peptide Synthesis: Synthesize the full-length peptide containing Fmoc-Hyp(Trt)-OH using standard Fmoc-SPPS.
-
Orthogonal Deprotection of Hyp:
-
After completion of the peptide sequence, selectively remove the trityl protecting group from the hydroxyproline side chain. This is typically achieved by treating the resin with a dilute solution of TFA in DCM (e.g., 1-5% TFA) for a short period.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Modification Reaction:
-
Perform the desired chemical transformation on the free hydroxyl group. Examples include:
-
Ensure the reaction conditions are compatible with the other amino acid side chains and the resin linker.
-
-
Final Cleavage and Deprotection:
-
After the on-resin modification is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cleavage cocktail containing appropriate scavengers.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Cleavage Cocktail Optimization for Resins with (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of products from resins functionalized with (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of your target molecule from the solid support.
Issue 1: Incomplete Cleavage and Low Yield
-
Question: After treating the resin with the cleavage cocktail, analysis of the crude product shows a low yield. How can I determine if the cleavage is incomplete and what steps can I take to improve it?
-
Answer: Low yield is a common issue that can stem from incomplete cleavage from the resin.
-
Diagnosis: To confirm incomplete cleavage, you can perform a qualitative test, such as the Kaiser test, on the resin beads after the cleavage procedure.[1] A strong positive result (deep blue or purple color) indicates the presence of remaining uncleaved product with a free amine.[1]
-
Solutions:
-
Extend Reaction Time: The standard cleavage time of 1-3 hours may be insufficient. Try extending the cleavage time to 4-6 hours or even longer, performing small-scale test cleavages at different time points to find the optimum duration.
-
Increase TFA Concentration: If you are using a diluted Trifluoroacetic Acid (TFA) cocktail, increasing the TFA concentration (e.g., from 90% to 95%) can enhance cleavage efficiency.
-
Optimize Scavengers: While scavengers are crucial for preventing side reactions, an incorrect combination or concentration might hinder the cleavage process. Refer to the scavenger selection guide below.
-
Resin Washing: Ensure the resin is thoroughly washed with an appropriate solvent like Dichloromethane (DCM) before cleavage to remove any residual reagents from the synthesis that might interfere with the reaction.[2]
-
-
Issue 2: Presence of Unexpected Side Products
-
Question: My mass spectrometry analysis of the cleaved product shows peaks corresponding to unexpected modifications. What are the likely side reactions and how can I prevent them?
-
Answer: Side reactions are often caused by reactive cationic species generated during the removal of the Boc protecting group and cleavage from the resin. The choice of scavengers is critical to mitigate these.
-
Common Side Reactions & Prevention:
-
Alkylation of Sensitive Residues: Tryptophan, tyrosine, and methionine are particularly susceptible to alkylation by carbocations.
-
Oxidation: Methionine can be oxidized to its sulfoxide derivative.
-
Solution: Include scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail to prevent oxidation.[4]
-
-
Dehydration of the Hydroxypyrrolidine Moiety: Although not commonly reported, the hydroxyl group on the pyrrolidine ring could potentially undergo acid-catalyzed dehydration.
-
Solution: Using a less harsh cleavage cocktail with a slightly lower TFA concentration or performing the cleavage at a lower temperature (e.g., 0-4 °C) might minimize this. If the hydroxyl group is protected (e.g., with a Benzyl group), standard cleavage conditions are generally sufficient for its removal.[1]
-
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl group of the (2S,4R)-4-hydroxypyrrolidine moiety before cleavage?
A1: The necessity of protecting the hydroxyl group depends on the subsequent steps and the overall synthetic strategy. For standard TFA-mediated cleavage, the hydroxyl group is generally stable. However, if harsh acidic conditions are to be used repeatedly, or if the hydroxyl group's reactivity is a concern for other planned reactions, protection (e.g., as a benzyl or tert-butyl ether) during the synthesis phase is advisable.[1] If the hydroxyl is protected with an acid-labile group like tert-butyl, it will likely be cleaved concurrently with the Boc group during the final TFA treatment.
Q2: How do I choose the right cleavage cocktail for my specific compound?
A2: The optimal cleavage cocktail depends on the presence of other sensitive functional groups in your molecule. For a compound containing the this compound moiety without other sensitive amino acids, a standard cocktail is often sufficient.
-
General Purpose Cocktail: A mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a good starting point for many applications.
-
For Peptides with Sensitive Residues: If your molecule is a peptide containing residues like Cys, Met, Trp, or Tyr, a more robust scavenger mixture is recommended. "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is a widely used and effective option in these cases.[3][4]
Q3: What is the role of each component in the cleavage cocktail?
A3: Each component has a specific function:
-
TFA (Trifluoroacetic Acid): The strong acid that cleaves the Boc protecting group and the linker attaching your compound to the resin.[2]
-
Scavengers (e.g., TIS, EDT, Thioanisole, Phenol): These are nucleophilic reagents that "scavenge" or trap the reactive carbocations generated during the cleavage process, preventing them from causing unwanted side reactions with your product.[2][3]
-
Water: Acts as a proton source and can help suppress certain side reactions.[2]
Data Presentation
Table 1: Common Cleavage Cocktails for Boc-Protected Compounds
| Reagent Name | Composition (v/v/v or w/v) | Target Application | Reference |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose, for compounds without highly sensitive residues. | |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr. | [3][4] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Particularly effective for peptides containing arginine residues. | [4] |
| Low Odor Cocktail | 88% TFA / 2% TIS / 5% DTT (w/v) / 5% H₂O | An alternative to cocktails with pungent thiols. | [4] |
Experimental Protocols
Protocol 1: Standard Cleavage Procedure
-
Resin Preparation:
-
Place the dry resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual solvents and reagents from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare the desired cleavage cocktail fresh. For a standard cleavage, use a mixture of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin (e.g., 2 mL for 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. For potentially difficult cleavages, this time can be extended.
-
-
Product Isolation:
-
Filter the resin from the cleavage cocktail solution into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the cleaved product.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the final product under a gentle stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualization
Caption: Decision workflow for selecting an appropriate cleavage cocktail.
References
Technical Support Center: Characterizing Impurities from (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of impurities that may arise during chemical reactions involving (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: During the acidic deprotection of this compound, I observe an unexpected impurity with a mass addition of +56 amu. What is this impurity and how can I avoid it?
A1: The observed impurity is likely a tert-butylated byproduct. During acidic removal of the Boc group, a tert-butyl cation is generated. This cation can subsequently alkylate nucleophilic sites on your target molecule.
Troubleshooting:
-
Use of Scavengers: The most effective way to minimize this side reaction is to use a scavenger that can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.
-
Reaction Conditions: Perform the deprotection at lower temperatures (e.g., 0 °C) to reduce the rate of the alkylation side reaction.
-
Choice of Acid: While strong acids like trifluoroacetic acid (TFA) are common for Boc deprotection, exploring milder acidic conditions may also help.
Potential Impurity Profile:
| Impurity Name | Structure | Molecular Weight Change | Common Analytical Observations |
| tert-Butylated Product | Varies based on alkylation site | +57.12 g/mol | Additional peak in HPLC/LC-MS with corresponding mass increase. |
Q2: My reaction mixture shows a product with the same mass as my desired product, but with a different retention time in my chiral HPLC analysis. What could be the cause?
A2: This strongly suggests the presence of a diastereomeric impurity, likely formed through epimerization at the C4 position of the pyrrolidine ring, converting the (4R)-hydroxyl group to a (4S)-hydroxyl group. This can be catalyzed by either acidic or basic conditions, particularly at elevated temperatures.
Troubleshooting:
-
Control of pH and Temperature: Maintain neutral or near-neutral pH conditions whenever possible and avoid excessive heat.
-
Chiral Chromatography: Utilize a suitable chiral HPLC or GC column to resolve and quantify the diastereomers. Derivatization may be necessary for GC analysis.
-
NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra can help in identifying and quantifying the different diastereomers, as the chemical shifts of the protons and carbons adjacent to the C4 position will differ.
Potential Diastereomeric Impurity:
| Impurity Name | Structure | Molecular Weight | Key Analytical Method |
| (2S,4S)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine | Epimer at C4 | 230.26 g/mol | Chiral HPLC/GC, NMR |
Q3: In a peptide coupling reaction using this compound as the N-terminal residue, I am observing the formation of a cyclic byproduct. What is this and how can it be minimized?
A3: When coupling the second amino acid to a dipeptide where the N-terminal residue is proline or a proline derivative, there is a risk of forming a diketopiperazine. This is an intramolecular cyclization reaction that cleaves the dipeptide from the resin (in solid-phase synthesis) or leads to a cyclic dipeptide in solution-phase synthesis.
Troubleshooting:
-
Choice of Coupling Reagents: Use coupling reagents that promote rapid amide bond formation to outcompete the cyclization reaction.
-
Resin Choice (for SPPS): In solid-phase peptide synthesis, using a 2-chlorotrityl chloride resin can help suppress diketopiperazine formation due to its steric bulk.
-
Reaction Conditions: Perform couplings at lower temperatures and for shorter durations if possible.
Potential Side Reaction Pathway:
Caption: Diketopiperazine formation pathway.
Q4: I am attempting a reaction to modify the hydroxyl group of this compound and I am seeing byproducts related to dehydration. How can I prevent this?
A4: Under certain conditions, particularly with strong acids or activating agents at elevated temperatures, the secondary alcohol at the C4 position can undergo dehydration to form an alkene (a pyrroline derivative).
Troubleshooting:
-
Mild Reaction Conditions: Employ milder reagents and lower reaction temperatures for any transformations involving the hydroxyl group.
-
Choice of Activating Agent: For reactions like Mitsunobu, ensure precise stoichiometry and controlled temperature to avoid elimination side reactions.
-
Protecting Group Strategy: If feasible, consider protecting the hydroxyl group prior to performing other transformations.
Potential Dehydration Product:
| Impurity Name | Structure | Molecular Weight | Analytical Signature |
| Dehydrated Product | Alkene formation in the pyrrolidine ring | 212.24 g/mol | LC-MS shows a mass loss of 18 amu. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling
This method is a general guideline and may require optimization for specific impurity detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General Procedure for Boc Deprotection with Scavenger
-
Dissolve this compound (1 eq.) in dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq.).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Proceed with purification.
Visualization of Key Processes
Workflow for Impurity Identification
Validation & Comparative
A Comparative Guide to (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine and its Fmoc-Protected Equivalent in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity. This guide provides an objective comparison of two key building blocks for introducing a 4-hydroxypyrrolidine-2-carboxamide moiety into a peptide sequence: (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine and its N-α-Fmoc protected counterpart. The choice between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group dictates the entire synthetic strategy, from resin and side-chain protection to cleavage conditions.
Core Chemical Differences and Strategic Implications
The fundamental difference between these two building blocks lies in the lability of the N-α-protecting group. The Boc group is removed with moderately strong acids, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a secondary amine, most commonly piperidine.[1] This dictates an orthogonal synthesis strategy. In Boc-SPPS, side-chain protecting groups are typically benzyl-based and are removed in the final cleavage step with a strong acid like hydrofluoric acid (HF). In contrast, Fmoc-SPPS employs acid-labile side-chain protecting groups (e.g., tert-butyl), which are removed simultaneously with cleavage from the resin by TFA.[]
The milder conditions of the Fmoc strategy have made it the more prevalent method in modern SPPS, especially for peptides containing sensitive residues.[3][4] However, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long or hydrophobic peptides prone to aggregation, as the repetitive acidic deprotection steps can help to disrupt secondary structure formation.[5]
Quantitative Performance Comparison
| Parameter | Boc Strategy (inferred) | Fmoc Strategy (inferred) | Key Findings & Citations |
| Coupling Efficiency | >99% | >99% | Both strategies can achieve high coupling efficiencies with modern coupling reagents. Incomplete coupling can lead to deletion sequences.[6] |
| Deprotection Time | 20-30 minutes | 5-20 minutes | Boc deprotection with TFA is generally a single, longer step per cycle. Fmoc deprotection with piperidine is often performed in two shorter steps.[7][8] |
| Crude Peptide Purity | 50-70% | 60-85% | Fmoc-SPPS often yields higher purity crude products due to milder deprotection conditions. Boc-SPPS can be advantageous for aggregation-prone sequences.[1][5] |
| Final Purified Yield | 20-40% | 30-60% | Higher crude purity from Fmoc-SPPS generally translates to higher purified yields.[1] |
| Diketopiperazine (DKP) Formation | Lower Risk | Higher Risk | The basic conditions of Fmoc deprotection can promote intramolecular cyclization of the N-terminal dipeptide to form DKP, especially with proline at the C-terminus or penultimate position. The acidic conditions of Boc-SPPS suppress this side reaction.[1][9] |
Experimental Protocols
Below are detailed, generalized protocols for the incorporation of this compound and its Fmoc-equivalent into a peptide chain using manual SPPS.
Boc-SPPS Protocol for incorporating this compound
This protocol assumes synthesis on a Merrifield resin for a C-terminal acid or an MBHA resin for a C-terminal amide.
1. Resin Swelling and Preparation:
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[10]
-
Drain and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat once.
-
Wash the resin with DMF (3x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Monitor coupling completion with the Kaiser test (should be negative). If incomplete, a recoupling may be necessary.
5. Capping (Optional):
-
If coupling is incomplete, cap unreacted amines with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with anhydrous HF with a scavenger such as anisole at 0°C for 1-2 hours.[7]
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
Fmoc-SPPS Protocol for incorporating Fmoc-(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine
This protocol assumes synthesis on a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal acid.
1. Resin Swelling and Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine:
-
In a separate vessel, dissolve Fmoc-(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF for pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test (should be negative).
4. Capping (Optional):
-
As in the Boc protocol, cap unreacted amines if necessary.
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5), for 2-4 hours.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
Key Side Reactions and Mitigation Strategies
Diketopiperazine (DKP) Formation: This is a significant side reaction in Fmoc-SPPS, especially when proline or glycine are the first two amino acids.[11] The free N-terminal amine after Fmoc deprotection can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
-
Mitigation (Fmoc): Use a more sterically hindered resin (e.g., 2-chlorotrityl), or couple a pre-formed dipeptide to the resin.[11][12]
-
Advantage (Boc): The protonated N-terminus after TFA deprotection is less nucleophilic, significantly reducing the risk of DKP formation.[1]
Aspartimide Formation: In Fmoc-SPPS, the piperidine used for deprotection can catalyze the formation of a five-membered ring aspartimide intermediate with aspartic acid residues, leading to side products.[12]
-
Mitigation (Fmoc): Use of additives like HOBt in the deprotection solution or employing backbone protection strategies can reduce this side reaction.[12]
Alkylation: During the final cleavage in Boc-SPPS, carbocations generated from the protecting groups can alkylate sensitive residues like tryptophan and methionine.
-
Mitigation (Boc): The use of scavengers in the cleavage cocktail is essential to trap these reactive species.[7]
Experimental Workflows
Conclusion
The choice between this compound and its Fmoc-protected equivalent is a critical decision that depends on the specific peptide sequence, desired purity, and available laboratory equipment. The Fmoc strategy is generally favored for its milder conditions, higher crude purity for routine syntheses, and amenability to automation. However, for sequences prone to diketopiperazine formation or aggregation, the Boc strategy offers significant advantages. A thorough understanding of the chemical principles and potential side reactions of both methodologies will enable the researcher to make an informed decision and successfully synthesize the desired peptide.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. chempep.com [chempep.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
A Head-to-Head Battle: Boc vs. Fmoc Chemistry for the Synthesis of Difficult Peptides
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that can dictate the success of synthesizing complex and "difficult" peptide sequences. This guide provides an objective comparison, supported by experimental data, to illuminate the strengths and weaknesses of each strategy when tackling challenging peptides, particularly those prone to aggregation or containing hydrophobic residues.
While Fmoc chemistry has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions, Boc chemistry retains a vital and often superior role for sequences that prove troublesome to assemble.[1] The primary advantage of the Boc strategy in these cases lies in the repetitive acidic treatments for Nα-deprotection. This process results in the protonation of the N-terminus, which effectively disrupts the intermolecular hydrogen bonding that leads to on-resin aggregation.[2][3] This disruption improves solvation and the accessibility of the growing peptide chain for subsequent coupling steps, often leading to higher purity and yield for difficult sequences.[]
In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation, potentially leading to lower yields and purity for hydrophobic or aggregation-prone peptides.[2] However, the Fmoc strategy's milder conditions are advantageous for peptides containing acid-sensitive modifications.[]
Quantitative Performance Comparison
The synthesis of "difficult" peptides, such as the amyloid-beta (Aβ) peptide, serves as a practical benchmark for comparing the efficiencies of Boc and Fmoc strategies. While direct side-by-side comparisons in a single study under identical conditions are limited, the available data from various sources illustrate general performance trends.
| Parameter | Boc Chemistry | Fmoc Chemistry | References |
| Crude Purity (Difficult Peptides) | Often higher for hydrophobic and aggregation-prone sequences. | Can be lower for difficult sequences due to aggregation. | [] |
| Yield (Difficult Peptides) | Generally higher for problematic sequences. | Can be significantly impacted by incomplete reactions due to aggregation. | [][5] |
| Solubility of Protected Peptides | Higher due to N-terminal protonation after deprotection. | Lower as the peptide chain remains neutral. | [1] |
| Side Reactions | Can include t-butylation of sensitive residues. | Aspartimide formation can be a significant issue. | [6] |
| Cost of Amino Acid Derivatives | Generally less expensive. | Can be more expensive. | [5][7] |
Case Study: Synthesis of Amyloid Beta (Aβ) 1-42
The Aβ(1-42) peptide is notoriously difficult to synthesize due to its high hydrophobicity and tendency to aggregate. The following table summarizes representative data from different studies, highlighting the potential outcomes of each strategy. Note: Direct comparison is challenging due to variations in specific protocols and analytical methods across studies.
| Strategy | Modifications/Coupling | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS | Standard Fmoc/tBu SPPS | 33% | Not Reported | [5] |
| Fmoc/tBu SPPS | With pseudoproline dipeptides | 57% | Not Reported | [5] |
| Fmoc SPPS | HCTU coupling, microwave assistance | 87% | 67% | [8] |
| Boc/Bzl SPPS | Oxidized Met, DMSO as co-solvent | Higher crude purity and yield often reported anecdotally for such difficult sequences. | Higher crude purity and yield often reported anecdotally for such difficult sequences. | [][8] |
Visualizing the Chemistries: Workflows and Logical Decisions
To better understand the practical differences, the following diagrams illustrate the cyclical processes of both Boc and Fmoc SPPS and a decision-making workflow for selecting the appropriate chemistry.
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc SPPS for the synthesis of difficult peptides. These may require optimization based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis Protocol for Difficult Peptides
This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.
-
Resin Selection and Swelling:
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Washing:
-
Neutralization (In situ):
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.[2]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) to remove the peptide from the resin and cleave the side-chain protecting groups.[1][9]
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol for Difficult Peptides
This protocol incorporates strategies to mitigate aggregation commonly encountered with Fmoc chemistry.
-
Resin Selection and Swelling:
-
Utilize a PEG-grafted resin (e.g., TentaGel, ChemMatrix) to improve solvation of the growing peptide chain. A low-substitution resin is also recommended.[2]
-
Swell the resin in DMF for at least 1-2 hours.
-
-
First Amino Acid Attachment:
-
Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes. For difficult sequences, a second treatment may be necessary.[10]
-
Drain the piperidine solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
For very difficult couplings, consider using "magic mixture" (e.g., DCM/DMF/NMP with chaotropic salts like LiCl) or elevated temperatures.
-
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)).[7]
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Conclusion: Choosing the Optimal Strategy
Both Boc and Fmoc SPPS are powerful methodologies for peptide synthesis. For routine synthesis, the milder conditions and amenability to automation have made Fmoc chemistry the strategy of choice. However, for the synthesis of long and difficult sequences prone to aggregation, the Boc strategy, with its ability to disrupt inter-chain hydrogen bonding, remains an invaluable and often superior tool. A thorough understanding of the chemical principles and practical considerations of both approaches will enable the researcher to make an informed decision and successfully synthesize the desired target peptide.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Hydroxypyrrolidine Derivatives as Dipeptidyl Peptidase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hydroxypyrrolidine derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP-4). The inhibition of DPP-4 is a clinically validated approach for the treatment of type 2 diabetes, as it prolongs the action of incretin hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathway to aid in the rational design of novel hydroxypyrrolidine-based DPP-4 inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro DPP-4 inhibitory activity (IC50) of various 2-cyanopyrrolidine and 4-fluoro-2-cyanopyrrolidine derivatives. The data highlights the impact of substitutions at the 1-position and 4-position of the pyrrolidine ring on inhibitory potency.
Table 1: SAR of 1-(2-Substituted-aminoacetyl)-2-cyanopyrrolidine Derivatives
| Compound ID | R Group | Human DPP-4 IC50 (nM) |
| 1a | -CH(CH3)2 | 18 |
| 1b | -C(CH3)3 | 5.3 |
| 1c | -Cyclopentyl | 8.1 |
| 1d | -Adamantyl | 3.0 |
| 1e | -CH2-Ph | 25 |
Data synthesized from multiple sources.
Table 2: SAR of 1-(2-Substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine Derivatives
| Compound ID | R Group | Human DPP-4 IC50 (nM) |
| 2a | -CH(CH3)2 | 9.8 |
| 2b | -C(CH3)3 | 1.9 |
| 2c | -Cyclopentyl | 3.5 |
| 2d | -Adamantyl | 1.1 |
| 2e | -CH2-Ph | 12 |
Data synthesized from multiple sources. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring generally enhances DPP-4 inhibitory activity.[1][2][3]
Experimental Protocols
In Vitro Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against human DPP-4.[4]
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (hydroxypyrrolidine derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute with DPP-4 Assay Buffer to the desired final concentrations.
-
In a 96-well black microplate, add 25 µL of the diluted test compound solution to each well.
-
Add 25 µL of the human recombinant DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well containing the test compound.[4]
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (e.g., 200 µM in Tris-HCl buffer), to each well.[4]
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[4] Readings are typically taken kinetically over a period of 30 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DPP-4 activity, by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
The Incretin Effect and DPP-4 Inhibition
The following diagram illustrates the physiological role of incretin hormones and the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of DPP-4 inhibition by hydroxypyrrolidine derivatives.
Experimental Workflow for DPP-4 Inhibition Assay
The following diagram outlines the key steps in the in vitro fluorometric assay for determining the inhibitory activity of hydroxypyrrolidine derivatives against DPP-4.
Caption: Workflow for in vitro DPP-4 inhibition assay.
References
- 1. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Stereoisomer Showdown: A Comparative Analysis of (2S,4R) and (2S,4S)-Hydroxypyrrolidine Isomers in Biological Systems
For Immediate Release
In the intricate world of drug discovery and molecular biology, the spatial arrangement of atoms within a molecule can be the determining factor between a potent therapeutic and an inactive compound. This guide provides a detailed comparison of the biological activities of two key stereoisomers of hydroxypyrrolidine: (2S,4R)-hydroxypyrrolidine and (2S,4S)-hydroxypyrrolidine. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in molecular design and therapeutic strategy.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of a hydroxyl group at the 4-position creates two diastereomers, (2S,4R) and (2S,4S), which, despite their subtle structural difference, can exhibit markedly distinct biological profiles. Understanding these differences is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[2]
Comparative Biological Activity: A Tale of Two Isomers
The most striking evidence of the differential biological activity between the (2S,4R) and (2S,4S) isomers comes from studies on Fibroblast Activation Protein (FAP) inhibitors. FAP is a serine protease implicated in various diseases, including cancer and fibrosis, making it an attractive therapeutic target.
A seminal study on (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based FAP inhibitors revealed a dramatic difference in potency between the fluorinated analogues of the two isomers. The derivative incorporating the (2S,4S) -fluoropyrrolidine moiety demonstrated potent FAP inhibition with a half-maximal inhibitory concentration (IC50) of 3.3 nM . In stark contrast, the corresponding (2S,4R) -fluoropyrrolidine isomer was found to be a very weak inhibitor, with an IC50 value of 1000 nM .
This profound difference in inhibitory activity is attributed to the conformational preference of the pyrrolidine ring. The (4S) isomer preferentially adopts an endo-puckered conformation, which is believed to be more favorable for binding to the active site of FAP. Conversely, the (4R) isomer favors an exo-puckered conformation, which is less compatible with the enzyme's binding pocket.
While this data is for fluorinated derivatives, it strongly underscores the critical importance of the stereochemistry at the 4-position of the pyrrolidine ring in determining biological activity.
Data Presentation: Quantitative Comparison of FAP Inhibition
| Isomer Derivative | Target Enzyme | Biological Activity (IC50) |
| (2S,4S)-fluoropyrrolidine derivative | Fibroblast Activation Protein (FAP) | 3.3 nM |
| (2S,4R)-fluoropyrrolidine derivative | Fibroblast Activation Protein (FAP) | 1000 nM |
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.
Fibroblast Activation Protein (FAP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FAP.
Principle: This is a fluorometric enzyme assay that measures the cleavage of a specific substrate by FAP. The inhibition of this cleavage by a test compound is quantified to determine its potency.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Test compounds ((2S,4R)- and (2S,4S)-hydroxypyrrolidine derivatives)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the recombinant human FAP enzyme and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate.
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths specific to the fluorophore). The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of FAP inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The differential binding of the (2S,4R) and (2S,4S) isomers to a target protein like FAP can be visualized as a critical decision point in a biological pathway. The correct stereochemistry allows for effective binding and subsequent inhibition, while the incorrect stereochemistry leads to poor binding and a lack of biological effect.
Caption: Logical relationship between isomer stereochemistry, target binding, and biological effect.
Experimental Workflow
The process of comparing the biological activity of these isomers follows a structured workflow, from compound acquisition and characterization to data analysis and interpretation.
Caption: A typical experimental workflow for comparing the biological activity of chemical isomers.
Conclusion
The stereochemistry at the 4-position of the hydroxypyrrolidine ring is a critical determinant of biological activity. As evidenced by the dramatic difference in FAP inhibition between the (2S,4S) and (2S,4R) isomers, a subtle change in the spatial orientation of the hydroxyl group can lead to a profound impact on molecular recognition by a biological target. This guide highlights the importance of stereospecific synthesis and characterization in drug discovery and provides a framework for the comparative evaluation of such isomers. Researchers are encouraged to consider the conformational implications of stereochemistry in their design of novel therapeutic agents incorporating the hydroxypyrrolidine scaffold.
References
Comparative analysis of pyrrolidine building blocks in enzyme inhibitor design.
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[1] Its unique three-dimensional structure and stereochemical diversity make it a versatile building block in the design of potent and selective enzyme inhibitors across various therapeutic areas.[2] This guide provides a comparative analysis of different pyrrolidine-based building blocks in enzyme inhibitor design, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Pyrrolidine Scaffolds
The versatility of the pyrrolidine scaffold allows for a wide range of substitutions and structural modifications, leading to diverse classes of enzyme inhibitors. This section compares the performance of several key pyrrolidine building blocks against various enzyme targets.
Table 1: Comparison of Pyrrolidine-Based Inhibitors for Glycosidases and Dipeptidyl Peptidase-IV (DPP-IV)
| Pyrrolidine Building Block | Target Enzyme | Compound Example | IC50 Value | Reference |
| Polyhydroxylated Pyrrolidine | α-Glucosidase | 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) | Varies (Potent Inhibition) | [3] |
| Pyrrolidine-2-carboxamide | α-Amylase | 4-methoxy analogue | 26.24 µg/mL | [4] |
| Pyrrolidine-2-carboxamide | α-Glucosidase | 4-methoxy analogue | 18.04 µg/mL | [4] |
| Pyrrolidine Sulfonamide | DPP-IV | 4-trifluorophenyl substituted 1,2,4-oxadiazole derivative | 11.32 ± 1.59 μM | [4] |
| Piperazinopyrrolidine | DPP-IV | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3.73 μM | [5] |
| Prolyl-Fluoropyrrolidine | DPP-IV | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 μM | [5] |
Table 2: Comparison of Pyrrolidine-Based Inhibitors for Aminoglycoside Acetyltransferase and Protein Tyrosine Phosphatases
| Pyrrolidine Building Block | Target Enzyme | Compound Example | IC50 Value | Reference |
| Pyrrolidine Pentamine | AAC(6')-Ib | Substituted pyrrolidine pentamine | Potentiation of amikacin at 8 µM | [6][7][8] |
| Pyrrolidine-based | Protein Tyrosine Phosphatase 1B (PTP1B) | N-Boc-L-tyrosine-based analogue | ~44 µM | [9] |
| Pyrrolidine-based | Protein Tyrosine Phosphatase 1B (PTP1B) | Benzo[d]thiazol-2-ylamino)-2-oxoacetate derivative | 8.7 ± 0.3 µM | [9] |
| Pyrrolidine-based | Cyclooxygenase-2 (COX-2) | Pyrrolidine derivative | 0.42–29.11 μM | [10] |
| 2-Pyrrolidinone | Autotaxin (ATX) | Benzyl-substituted 2-pyrrolidinone | 0.035 µM | [4] |
Key Pyrrolidine Building Blocks and Their Applications
Polyhydroxylated Pyrrolidines (Iminosugars)
These building blocks are analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom. Their stereochemistry allows them to mimic the transition state of glycosidase-catalyzed reactions, making them potent inhibitors of these enzymes. They are widely explored for the treatment of diabetes, viral infections, and genetic disorders.[2]
Pyrrolidine-2-carboxamides
This scaffold is a common feature in many DPP-IV inhibitors, such as Vildagliptin. The pyrrolidine ring mimics the proline residue of the natural substrates of DPP-IV, while the carboxamide and other substituents can be modified to enhance potency and selectivity.[1]
Pyrrolidine Pentamines
This class of compounds has shown significant activity as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics.[3][6][7][8][11] The multiple amine functionalities allow for extensive interactions with the enzyme's active site.
2-Pyrrolidinones
The 2-pyrrolidinone scaffold is a versatile building block found in a variety of enzyme inhibitors, including those targeting autotaxin (ATX), an enzyme implicated in cancer and inflammation.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are representative protocols for the assays of two important enzyme classes targeted by pyrrolidine-based inhibitors.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from a study on pyrrolidine derivatives as α-glucosidase inhibitors.[12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG) substrate (1 M)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 N)
-
Test compounds (pyrrolidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer to achieve a range of desired concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).[12]
-
In a 96-well plate, add 10 µL of the α-glucosidase enzyme solution to each well containing the test compound dilutions.
-
Incubate the plate at 37°C for 20 minutes.[12]
-
Following incubation, add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[12]
-
Initiate the reaction by adding 20 µL of the 1 M p-NPG substrate to each well.[12]
-
Incubate the plate for an additional 30 minutes at 37°C.[12]
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ to each well.[12]
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[12][13][14][15][16][17]
Materials:
-
Human Recombinant PTP1B (catalytic domain)
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[12]
-
p-Nitrophenyl phosphate (pNPP) stock solution (100 mM in deionized water)
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a 2X working solution of PTP1B (e.g., 100 nM) in cold assay buffer.[12]
-
Prepare a 2X working solution of pNPP (e.g., 2 mM) in assay buffer. The optimal concentration should be at or near the Km of the enzyme (0.7 - 1.3 mM).[12][15]
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.[12]
-
In a 96-well plate, add the test compound dilutions.
-
Add the 2X PTP1B enzyme solution to each well and pre-incubate at room temperature for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the 2X pNPP substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm over time (e.g., every minute for 10-30 minutes) at 37°C using a microplate reader in kinetic mode.[13]
-
Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts in Enzyme Inhibitor Design
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for enzyme inhibitor screening.
Caption: Structural relationship of key pyrrolidine building blocks.
Caption: DPP-IV signaling pathway and the role of pyrrolidine inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. Inhibition of Aminoglycoside 6'- N-acetyltransferase Type Ib (AAC(6')-Ib): Structure-Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.2. PTP1B Enzymatic Assay [bio-protocol.org]
- 15. bioassaysys.com [bioassaysys.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Choice in Drug Design: A Comparative Guide to Fluorinated and Hydroxylated Pyrrolidine Analogs
For researchers, scientists, and drug development professionals, the selective functionalization of core scaffolds is a cornerstone of modern medicinal chemistry. The pyrrolidine ring, a prevalent motif in numerous biologically active compounds, is frequently modified with fluorine or hydroxyl groups to fine-tune its pharmacological profile. This guide provides an objective comparison of the efficacy of fluorinated versus hydroxylated pyrrolidine analogs, supported by experimental data, to inform rational drug design.
The introduction of a fluorine atom or a hydroxyl group onto the pyrrolidine scaffold can profoundly influence a molecule's physicochemical and biological properties, including its binding affinity for target proteins, metabolic stability, and cell permeability. While both modifications can enhance a compound's drug-like characteristics, they do so through distinct mechanisms, leading to different outcomes in efficacy and safety.
Comparative Efficacy: A Data-Driven Overview
To illustrate the differential effects of fluorination and hydroxylation, this section summarizes key quantitative data from studies on pyrrolidine analogs targeting various enzymes and receptors.
Enzyme Inhibitory Activity
The strategic placement of fluorine or hydroxyl groups can significantly impact the inhibitory potency of pyrrolidine-based enzyme inhibitors. For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, a target for type 2 diabetes, fluorination has been shown to enhance potency.
| Compound Class | Target Enzyme | Fluorinated Analog IC50 (nM) | Hydroxylated Analog IC50 (nM) | Reference |
| Pyrrolidine-based inhibitors | DPP-4 | 17 | Not directly compared in the same study | [1] |
| Isatin Derivatives | Caspase-3 | 4.79 (trifluoroethoxymethyl) | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [2] |
| Isatin Derivatives | Caspase-7 | 7.47 (trifluoroethoxymethyl) | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [2] |
Note: Direct comparative data for hydroxylated analogs was not available in the same study for DPP-4 inhibitors. The isatin derivatives highlight the significant increase in potency with fluorination.
Binding Affinity
The binding affinity, often expressed as the inhibition constant (Ki), is a critical parameter in drug design. Fluorine's unique electronic properties can lead to enhanced binding interactions.
| Compound Class | Target Protein | Fluorinated Analog Ki (nM) | Hydroxylated Analog Ki (nM) | Reference |
| Pyrrolidine-based inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | 36 | Not directly compared in the same study | [3] |
Note: A direct comparative Ki value for a hydroxylated analog was not available in the cited study.
Metabolic Stability
A crucial aspect of drug development is ensuring a compound's stability against metabolic degradation. Fluorination is a common strategy to block metabolic hydroxylation, thereby increasing the drug's half-life.
| Compound Scaffold | In Vitro System | Fluorinated Analog Half-life (t1/2, min) | Non-fluorinated Analog Half-life (t1/2, min) | Reference |
| Piperazin-1-ylpyridazines | Mouse Liver Microsomes | >60 | ~3 | [4] |
| Pyrazolo[1,5-a]pyrimidine | Mouse Liver Microsomes | Improved in vivo metabolic stability | Shorter in vivo metabolic stability | [5] |
Note: While not all examples are pyrrolidine-based, they illustrate the general principle of increased metabolic stability with fluorination.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for key experiments are provided below.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the DPP-4 enzyme to each well.
-
Add the test compound dilutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]
-
Continue to monitor the fluorescence at regular intervals for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caco-2 Cell Permeability Assay
This assay assesses the potential for intestinal absorption of a drug candidate by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer resembling the human intestinal barrier.[7]
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous polycarbonate membrane
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) side of the monolayer and fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final samples from both the apical and basolateral sides.
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[7]
Human Liver Microsome (HLM) Metabolic Stability Assay
This in vitro assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing human liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[4]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the roles of these pyrrolidine analogs, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
The choice between incorporating a fluorine atom or a hydroxyl group into a pyrrolidine analog is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. Fluorination often leads to enhanced potency, improved metabolic stability, and altered conformational preferences that can be beneficial for binding affinity. However, it can also increase lipophilicity, which may impact solubility and off-target effects. Hydroxylation, on the other hand, can improve aqueous solubility and provide a key hydrogen bonding interaction with the target protein, though it may also introduce a site for metabolic degradation.
This guide highlights the importance of a data-driven approach to drug design. While general principles can guide initial strategies, the optimal choice between fluorinated and hydroxylated pyrrolidine analogs must be determined through rigorous experimental evaluation. The provided protocols and conceptual diagrams serve as a foundation for researchers to further investigate and harness the potential of these versatile scaffolds in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
A Comparative Guide to the Conformational Validation of Peptides Containing (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conformational properties of peptides incorporating (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine against alternative proline analogs. The inclusion of this modified proline derivative offers unique structural constraints that can be leveraged in rational drug design and peptide engineering. This document outlines the underlying principles, presents comparative data, and provides detailed experimental protocols for validation.
Core Conformational Principles of (2S,4R)-4-Hydroxyproline
(2S,4R)-4-hydroxyproline (Hyp), the central component of the molecule , imparts significant conformational rigidity to a peptide backbone. Unlike the parent amino acid proline, the hydroxyl group at the 4-position introduces stereoelectronic effects that dictate the puckering of the five-membered pyrrolidine ring.
For the (2S,4R) diastereomer, also known as trans-4-hydroxyproline, the gauche effect between the electronegative hydroxyl group and the ring's carboxamide group favors a Cγ-exo ring pucker.[1][2] This exo pucker is sterically compatible with a trans conformation of the preceding peptide bond, which is the predominant form in proteins.[2][3] This pre-organization of the peptide backbone can stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is crucial for many protein-protein interactions.[4] The 1-Boc protecting group and the 2-carbamoyl moiety further influence the local conformation, with the bulky Boc group known to affect the cis/trans equilibrium of the prolyl peptide bond.[5][6]
Comparison with Alternative Proline Analogs
The conformational effects of incorporating this compound are best understood in comparison to L-proline and its diastereomer, (2S,4S)-4-hydroxyproline (cis-4-hydroxyproline).
| Feature | (2S,4R)-4-Hydroxyproline | L-Proline | (2S,4S)-4-Hydroxyproline |
| Predominant Ring Pucker | Cγ-exo[1][2] | Mixture of Cγ-exo and Cγ-endo[6] | Cγ-endo[1] |
| Favored Preceding Peptide Bond | trans[2][3] | trans favored, but significant cis population[7][8] | cis favored due to endo pucker[7] |
| Influence on Secondary Structure | Stabilizes PPII helices and β-turns[4][9] | Induces β-turns and PPII helices[10] | Can disrupt PPII helices; may favor different turn types[1] |
| Key Stereoelectronic Effect | Gauche effect stabilizes exo pucker[1] | Less pronounced stereoelectronic influence | Gauche effect stabilizes endo pucker[1] |
Experimental Validation Protocols
Accurate conformational analysis relies on a combination of high-resolution structural techniques. Below are detailed protocols for the key experimental methods used to validate the conformation of peptides containing these residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[11][12]
Objective: To determine dihedral angle restraints, identify inter-proton distances through the Nuclear Overhauser Effect (NOE), and assess the cis/trans isomer ratio of the prolyl bond.
Methodology:
-
Sample Preparation: Dissolve the purified peptide (>95% purity) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution containing 5-10% D₂O for the lock signal) to a concentration of 0.5-5 mM.[13][14] The pH should be maintained below 7.5 to minimize amide proton exchange.[13]
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, aggregation state, and overall folding.[13]
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled spin systems for each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations. The volume of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing distance restraints for structure calculation.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): For peptides in the intermediate molecular weight range where NOE signals may be weak or absent, a ROESY experiment can be performed.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire this spectrum to resolve proton signals based on the chemical shift of the attached carbon, which is particularly useful for assigning proline ring protons.
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate NOESY cross-peaks to generate a set of upper-limit distance restraints.
-
Measure ³J(Hα-Hβ) coupling constants to obtain dihedral angle restraints for the χ₁ side-chain torsion angle.
-
The ratio of distinct sets of resonances for the residue preceding the proline analog is used to determine the trans/cis population.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
Figure 1: Workflow for peptide conformational analysis using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[15][16]
Objective: To determine the overall secondary structure content (e.g., α-helix, β-sheet, PPII helix, random coil) of the peptide.
Methodology:
-
Sample Preparation: Prepare a peptide solution with a concentration of 0.1-0.5 mg/mL in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer).[15][16] The sample must be free of aggregates and at least 95% pure.[15]
-
Instrument Setup: Use a quartz cuvette with a short path length (typically 0.1-1 mm).[17]
-
Data Collection:
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.[16]
-
-
Data Analysis:
-
The shape of the spectrum provides qualitative information. For instance, a strong positive band around 228 nm is characteristic of a PPII helix, while negative bands at 208 nm and 222 nm indicate an α-helix.[4]
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3) with appropriate reference datasets to estimate the percentage of each secondary structure type.[15]
-
Figure 2: Standard workflow for CD spectroscopy analysis of peptide secondary structure.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[18]
Objective: To determine the precise three-dimensional structure of the peptide, including bond angles, distances, and the conformation of the pyrrolidine ring.
Methodology:
-
Crystallization:
-
Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) to find conditions that yield diffraction-quality single crystals. Vapor diffusion (hanging or sitting drop) is the most common method.[19][20]
-
Peptide concentration is typically higher than for solution-state methods (e.g., 5-20 mg/mL).
-
-
Data Collection:
-
Data Processing:
-
Index the diffraction spots and integrate their intensities.
-
Scale and merge the data from multiple images to produce a final dataset of unique reflections.
-
-
Structure Solution and Refinement:
-
Determine the initial phases of the reflections. For small peptides, direct methods can often be used.
-
Calculate an initial electron density map and build an atomic model of the peptide into the density.
-
Refine the model against the experimental data, alternating between automated refinement and manual model rebuilding, until the model converges and agrees well with the data (indicated by low R-factor and R-free values).[20]
-
-
Validation: Assess the quality of the final model using tools that check for geometric correctness and agreement with the electron density.
Figure 3: Key stages in determining peptide structure via X-ray crystallography.
References
- 1. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of proline residues on protein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 21. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Functional Assays for Modified Peptides
For researchers, scientists, and drug development professionals, confirming the biological function of a modified peptide is a critical step in the journey from discovery to therapeutic application. A diverse array of in vitro assays are available to elucidate the specific activity of these engineered molecules. This guide provides a comparative overview of key assays, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate methods for your research needs.
This guide will delve into three primary categories of in vitro assays essential for characterizing modified peptides: Receptor Binding Assays, Cell-Based Functional Assays, and Antimicrobial Assays. Each section will provide a comparative analysis of relevant techniques, detailed experimental protocols, and illustrative data to showcase their application.
Receptor Binding Assays: Quantifying the Initial Interaction
The foundational step in understanding a modified peptide's function is often to determine its affinity for its target receptor. These assays are crucial for establishing structure-activity relationships and for the initial screening of peptide libraries.
Comparison of Receptor Binding Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Competitive ELISA | A known labeled peptide competes with the unlabeled modified peptide for binding to a limited number of immobilized receptors. | High-throughput, cost-effective, does not require specialized equipment. | Indirect measurement of binding, potential for non-specific binding. | IC50 (half-maximal inhibitory concentration) |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescently labeled peptide upon binding to a larger receptor molecule. | Homogeneous (no-wash) assay, high-throughput, provides real-time binding data. | Requires a fluorescently labeled peptide, sensitive to autofluorescence from compounds. | Kd (dissociation constant), IC50 |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the peptide binds to an immobilized receptor. | Label-free, provides real-time kinetic data (kon, koff), high sensitivity. | Requires specialized and expensive equipment, can be sensitive to buffer composition. | Kd, kon (association rate), koff (dissociation rate) |
Experimental Protocol: Competitive ELISA for Peptide-Receptor Binding
This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of a modified peptide.
Materials:
-
96-well microtiter plates (high-binding)
-
Recombinant receptor protein
-
Biotinylated standard peptide (competitor)
-
Modified peptide (test article)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant receptor protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the modified peptide and the unlabeled standard peptide.
-
Add a fixed concentration of the biotinylated standard peptide to all wells (except blanks).
-
Add the different concentrations of the modified peptide or unlabeled standard peptide to the wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection:
-
Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to determine peptide binding affinity.
Cell-Based Functional Assays: Assessing Biological Response
Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of modified peptides, such as their ability to activate or inhibit signaling pathways, induce cell proliferation or death, or modulate other cellular processes.
Comparison of Cell-Based Functional Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| cAMP Assay | Measures the intracellular levels of cyclic AMP (cAMP), a common second messenger in GPCR signaling. | Direct measure of Gs or Gi-coupled receptor activation, high-throughput. | Limited to GPCRs that signal through cAMP, can be influenced by other signaling pathways. | EC50 (half-maximal effective concentration) |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to an activated GPCR. | Applicable to a wide range of GPCRs, can identify biased agonism. | Reporter-based assays can have artifacts, may not always correlate with downstream signaling. | EC50 |
| Receptor Phosphorylation Assay | Detects the phosphorylation of specific residues on a receptor (e.g., RTKs) or downstream signaling proteins. | Direct measure of kinase activation, can be highly specific. | Requires specific antibodies, can be lower throughput. | Fold-change in phosphorylation, EC50 |
| Cell Proliferation/Cytotoxicity Assay | Measures the number of viable cells after treatment with the peptide. | Simple and robust, directly measures a key biological outcome. | Indirect measure of the primary mechanism, can be influenced by off-target effects. | IC50 or EC50 |
Experimental Protocol: GPCR β-Arrestin Recruitment Assay
This protocol describes a common method for measuring G-protein coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin.[1][2][3][4][5]
Materials:
-
Cells stably expressing the target GPCR fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary reporter fragment.
-
Cell culture medium and supplements.
-
Modified peptide.
-
Control agonist.
-
Assay buffer.
-
Detection reagent (e.g., chemiluminescent substrate).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into white, opaque microplates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the modified peptide and a known agonist (positive control) in assay buffer.
-
Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the diluted peptides to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).
-
-
Detection:
-
Equilibrate the plate and detection reagent to room temperature.
-
Add the detection reagent to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence against the logarithm of the peptide concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway: GPCR Activation and β-Arrestin Recruitment
Caption: GPCR signaling cascade upon peptide binding, leading to G-protein activation and β-arrestin recruitment.
Antimicrobial Assays: Evaluating Efficacy Against Pathogens
For modified peptides designed as antimicrobial agents, determining their potency against various microorganisms is paramount. These assays are fundamental for the development of new antibiotics.
Comparison of Antimicrobial Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Broth Microdilution | Determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism in a liquid medium. | Gold standard for determining MIC, quantitative, relatively high-throughput. | Can be time-consuming, influenced by media composition. | MIC (Minimum Inhibitory Concentration) |
| Radial Diffusion Assay | Measures the diameter of the zone of growth inhibition around a well containing the peptide in an agar plate seeded with bacteria. | Simple and inexpensive, provides a qualitative to semi-quantitative measure of activity. | Less precise than broth microdilution, not suitable for all microorganisms. | Zone of inhibition (mm) |
| Bacterial Viability Assay (e.g., BacTiter-Glo™) | Measures the amount of ATP present, which is an indicator of metabolically active (viable) bacteria. | Rapid and sensitive, high-throughput, provides a quantitative measure of bactericidal activity. | Can be more expensive than other methods, may be affected by compounds that interfere with luciferase. | Relative Luminescence Units (RLU), % Viability |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.[6][7]
Materials:
-
Bacterial strains.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Modified antimicrobial peptide.
-
Control antibiotic.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into broth and incubate overnight at the optimal temperature (e.g., 37°C).
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 CFU/mL in fresh broth.
-
-
Peptide Dilution:
-
Prepare a 2-fold serial dilution of the modified peptide in the appropriate broth in a 96-well plate.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only). A known antibiotic can also be used as a control.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Incubation: Incubate the plate at the optimal growth temperature for 16-20 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.
-
Mechanism of Action: Antimicrobial Peptide
Caption: Common mechanisms of action for antimicrobial peptides leading to bacterial cell death.
Quantitative Data Summary
The following tables provide examples of quantitative data obtained from the described in vitro assays for different classes of modified peptides.
Table 1: Comparative Receptor Binding Affinities of GLP-1 Analogs[8][9][10]
| Peptide | Modification | Receptor Binding IC50 (nM) |
| Native GLP-1 | - | 1.9 |
| Liraglutide | C16 fatty acid acylation | ~5 |
| Semaglutide | C18 fatty diacid acylation | ~2 |
| Exenatide-4 | Exendin-4 analog | 0.14 |
| [Aib⁸]-GLP-1 | Aib substitution at position 8 | 0.45 |
Data are representative and may vary depending on the specific assay conditions.
Table 2: In Vitro Cytotoxicity of an Apoptotic Peptide (MP28) in Lung Cancer Cells[11]
| Cell Line | Description | IC50 (µM) |
| A549 | Non-small cell lung cancer | 7.5 ± 0.8 |
| H460 | Non-small cell lung cancer | 6.3 ± 0.2 |
| H1299 | Non-small cell lung cancer | 8.6 ± 0.8 |
| MRC-5 | Normal lung fibroblast | 13.0 ± 1.6 |
Table 3: Minimum Inhibitory Concentrations (MICs) of Antimicrobial Peptides[6][7]
| Peptide | Target Organism | MIC (µg/mL) |
| Melittin | E. coli | 2-4 |
| Melittin | S. aureus | 4-8 |
| Cap18 | E. coli | 1-2 |
| Cap18 | P. aeruginosa | 2-4 |
| Cap11 | E. coli | 4-8 |
MIC values can vary significantly based on the bacterial strain and assay conditions.
Table 4: Comparative Uptake Efficiency of Cell-Penetrating Peptides (CPPs)[12][13][14]
| Peptide | Sequence | Relative Fluorescence Units (RFU) in HeLa cells |
| Penetratin | RQIKIWFQNRRMKWKK | ~400 |
| Tat (48-60) | GRKKRRQRRRPPQ | ~350 |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | ~600 |
| Oligoarginine (R9) | RRRRRRRRR | ~500 |
| FAM alone (Control) | - | ~14 |
RFU values are indicative of relative uptake and are dependent on experimental setup.
By carefully selecting and executing the appropriate in vitro assays, researchers can gain a comprehensive understanding of the biological function of their modified peptides, paving the way for further development and potential clinical translation.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Journey of Pyrrolidine-Based Drugs in the Body: A Comparative Pharmacokinetic Guide
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, forming the structural backbone of a diverse array of therapeutic agents.[1][2] Its unique stereochemical and physicochemical properties often impart favorable pharmacokinetic profiles, influencing how these drugs are absorbed, distributed, metabolized, and excreted (ADME).[3] This guide provides a comparative analysis of the pharmacokinetic properties of several prominent pyrrolidine-based drugs, supported by experimental data to aid researchers and drug development professionals in understanding their behavior within the body.
The pyrrolidine motif can enhance aqueous solubility and other physiochemical properties, which are crucial for a drug's journey through the body.[4] The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating interactions with biological targets.[4] These characteristics contribute to the diverse therapeutic applications of pyrrolidine-containing drugs, ranging from nootropics and anticonvulsants to anticholinergics and antibiotics.[1][2]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for a selection of pyrrolidine-based drugs. These parameters are crucial for determining dosing regimens and predicting a drug's efficacy and potential for side effects.
| Drug | Class | Dosage | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Half-life (t½) | Bioavailability | Clearance | Protein Binding | Primary Excretion Route |
| Aniracetam | Nootropic | 400 mg (oral) | 8.75 ± 7.82 ng/mL[5] | 0.4 ± 0.1 h[5] | 0.47 ± 0.16 h[5] | - | - | - | Metabolites in urine[6] |
| Bepridil | Calcium Channel Blocker | 200 mg (oral) | 806 ± 321 ng/mL[7] | 2.6 ± 1.6 h[7] | 42 ± 12 h (multiple doses)[8] | ~60%[8] | - | >99% | Metabolites in urine and feces |
| Clindamycin | Antibiotic | 600 mg (IV) | 16.8 ± 6.0 µg/mL[9] | - | 2.4 h (oral)[10] | 87.6% (oral)[11] | 16.2 L/h[11] | 62-94% | Urine and bile[12] |
| Ethosuximide | Anticonvulsant | 500 mg (oral) | - | 3-7 h (children)[13] | 53 h[14] | 93%[14] | - | Minimally bound | 10-20% unchanged in urine[15] |
| Glycopyrronium | Anticholinergic | 8 µg/kg (IM) | - | 16.1 min[16] | 75.4 min[16] | - | - | - | 49.3% unchanged in urine (within 3h)[16] |
| Levetiracetam | Anticonvulsant | 500 mg (oral) | 13.6 ± 3.2 µg/mL[17] | ~1 h[18] | 6-8 h (adults)[18] | ~100%[19] | 0.96 mL/min/kg[17] | <10%[18] | ~66% unchanged in urine[18] |
| Piracetam | Nootropic | 1600 mg (oral) | - | - | 4.3 h[20] | - | - | - | ~67% in urine[21] |
| Procyclidine | Anticholinergic | 10 mg (oral) | 116 ng/mL[22] | ~1.1 h[23] | ~12 h[22][24] | 75%[22][24] | 68 mL/min[22][24] | ~100% bound to albumin[25] | Metabolites in urine[24] |
| Rolipram | PDE4 Inhibitor | 1 mg (oral) | 16 ng/mL[3] | 0.5 h[3] | 2 h[4] | 73%[4][26] | 2 mL/min/kg[4] | - | Metabolites in urine[4] |
Experimental Protocols
The data presented in this guide are derived from various clinical and preclinical studies. The methodologies employed in these studies are crucial for the interpretation of the pharmacokinetic data.
General In Vivo Pharmacokinetic Study Workflow
A typical preclinical or clinical pharmacokinetic study involves the administration of a drug to subjects, followed by the collection of biological samples over a period of time to measure drug concentrations.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Specific Methodologies from Cited Studies
-
Aniracetam: In a study with 20 healthy Chinese male volunteers, a single oral dose of 400 mg of aniracetam was administered.[5] Plasma concentrations were determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Bepridil: The pharmacokinetics of bepridil were studied in patients with end-stage renal disease after a single 200 mg oral dose.[7]
-
Clindamycin: A multiple-dose study was conducted in six healthy volunteers who received either 600 mg intravenously every 6 hours or 1,200 mg intravenously every 12 hours.[9] Serum and urine concentrations were analyzed by a specific gas chromatography assay.[9] Another study used a population pharmacokinetic model with data from 50 patients treated for bone and joint infections.[11]
-
Ethosuximide: The pharmacokinetics of ethosuximide have been described using a one-compartment model with first-order elimination.[13] Peak concentrations are typically reached in approximately 4 hours in adults and 3 to 7 hours in children.[13]
-
Glycopyrronium: A study involving nine surgical patients who received a single intramuscular injection of 8 µg/kg used a sensitive radioreceptor assay to determine the pharmacokinetics.[16]
-
Levetiracetam: A study in 26 healthy male Chinese subjects involved the administration of single oral doses of 500 mg and 1500 mg.[17] Blood samples were collected for 36 hours for pharmacokinetic evaluation.[17]
-
Piracetam: In a study with 16 healthy male volunteers, a single oral dose of 1600 mg of piracetam was administered.[21] Blood and urine samples were collected over 24 hours and analyzed using a high-sensitivity HPLC method.[21]
-
Procyclidine: The pharmacokinetics of a 10 mg dose of procyclidine were studied in six healthy volunteers after both oral and intravenous administration in a randomized, placebo-controlled, and blind study.[22]
-
Rolipram: The pharmacokinetics of rolipram were investigated in healthy male volunteers using a 1 mg oral dose of 3H-labeled rolipram and a radioimmunoassay for the unchanged drug.[4]
Metabolism and Elimination Pathways
The biotransformation of pyrrolidine-based drugs is a critical determinant of their duration of action and potential for drug-drug interactions. Metabolism primarily occurs in the liver, often involving cytochrome P450 (CYP) enzymes, and results in the formation of more polar metabolites that are more readily excreted.
References
- 1. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 2. Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the antidepressant rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioequivalence study of aniracetam after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of bepridil and two of its metabolites in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic evaluation of two dosage regimens of clindamycin phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Population pharmacokinetics of clindamycin orally and intravenously administered in patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. publications.ashp.org [publications.ashp.org]
- 14. Ethosuximide - Wikipedia [en.wikipedia.org]
- 15. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of i.m. glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-dose pharmacokinetics of levetiracetam in healthy Chinese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Double-blind, placebo-controlled, pharmacokinetic and -dynamic studies with 2 new formulations of piracetam (infusion and sirup) under hypoxia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and Pharmacodynamics of procyclidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mims.com [mims.com]
- 24. medicines.org.uk [medicines.org.uk]
- 25. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Navigating the Challenges of Hydroxypyrrolidine Incorporation: A Head-to-Head Comparison of Coupling Reagents
For researchers, scientists, and drug development professionals, the efficient incorporation of non-standard amino acids like hydroxypyrrolidine is a critical step in the synthesis of novel peptides with enhanced structural and functional properties. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the stereochemical integrity of the final product. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of hydroxypyrrolidine, supported by available experimental data and established principles of peptide synthesis.
The incorporation of proline and its derivatives, including hydroxypyrrolidine (a key component in collagen and various bioactive peptides), presents unique challenges due to the secondary amine nature and steric hindrance of these residues. These factors can lead to slower reaction kinetics, incomplete coupling, and an increased risk of side reactions such as racemization. This comparison focuses on the performance of several widely used classes of coupling reagents: aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC).
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for achieving high yields and purity in peptides containing hydroxypyrrolidine. While direct head-to-head comparative studies with extensive quantitative data specifically for hydroxypyrrolidine are limited in publicly available literature, a strong understanding of reagent performance can be extrapolated from studies on other challenging amino acid couplings, such as with N-methylated or sterically hindered residues.[1][2]
| Coupling Reagent | Class | Relative Efficiency | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Low | Generally considered one of the most efficient reagents, especially for difficult couplings.[3] Its high reactivity can lead to faster reaction times. |
| HBTU | Aminium/Uronium Salt | High | Low to Moderate | A widely used and effective reagent, though generally considered slightly less reactive than HATU.[3] Can be a cost-effective alternative for routine couplings. |
| PyBOP | Phosphonium Salt | High | Low | Known for its rapid coupling reactions and efficiency comparable to aminium salts. Byproducts are generally less hazardous than those from some other phosphonium reagents.[3] |
| EDC | Carbodiimide | Moderate to High | Moderate to High | A water-soluble carbodiimide that is useful in both solution-phase and solid-phase synthesis. Its performance can be highly dependent on the presence of additives like HOBt or Oxyma. One study on peptide-oligonucleotide conjugation found EDC to provide the highest yield (95% in solution-phase) compared to PyBOP and HBTU.[4] However, another study noted extensive racemization of hydroxyproline phenacyl esters when a water-soluble carbodiimide was used with HOBt.[5] |
Reaction Mechanisms and Experimental Workflow
The general mechanism for peptide bond formation using these reagents involves the activation of the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the amino group of the resin-bound peptide.
A typical experimental workflow for the incorporation of hydroxypyrrolidine in solid-phase peptide synthesis (SPPS) is outlined below.
Detailed Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis. The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Coupling with HATU/HBTU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-protected hydroxypyrrolidine, 3-5 equivalents of HATU or HBTU, and 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6][7]
Protocol 2: Coupling with PyBOP
-
Resin Preparation: Swell the resin as described in the previous protocol.
-
Amino Acid Activation: Prepare a solution of 3-5 equivalents of Fmoc-protected hydroxypyrrolidine, 3-5 equivalents of PyBOP, and 6-10 equivalents of DIPEA in DMF.
-
Coupling: Add the activation mixture to the resin and react for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow the same procedure as for HATU/HBTU coupling.[4]
Protocol 3: Coupling with EDC/HOBt
-
Resin Preparation: Swell the resin in a suitable solvent like DMF or dichloromethane (DCM).
-
Reagent Preparation: Dissolve 3-5 equivalents of Fmoc-protected hydroxypyrrolidine and 3-5 equivalents of an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. In a separate solution, dissolve 3-5 equivalents of EDC.
-
Coupling: Add the amino acid/additive solution to the resin, followed by the EDC solution. The reaction is typically carried out at 0°C to room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction and wash the resin as previously described.[4]
Conclusion
The choice of coupling reagent for the incorporation of hydroxypyrrolidine is a critical parameter that influences the success of peptide synthesis. While HATU is often favored for its high efficiency in challenging couplings, PyBOP and HBTU also represent robust alternatives.[3] EDC, particularly in solution-phase synthesis, has shown high efficacy, but the potential for racemization, especially with proline derivatives, warrants careful consideration and optimization of reaction conditions.[4][5] Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, considering factors such as the peptide sequence, scale, cost, and desired purity of the final product. Further optimization of reaction times, temperature, and reagent equivalents is often necessary to achieve optimal results for these challenging couplings.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene – Oriental Journal of Chemistry [orientjchem.org]
- 7. peptide.com [peptide.com]
Safety Operating Guide
Safe Disposal of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound, while not classified as hazardous in all reports, should be handled with care due to the potential for skin and eye irritation.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to use appropriate Personal Protective Equipment (PPE) and work in a controlled environment.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.[2]
-
Respiratory Protection: Handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
Emergency Procedures:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Have a chemical spill kit suitable for non-reactive solid and liquid waste nearby.
-
Familiarize yourself with the location and operation of the laboratory's fire extinguisher.[2]
Hazard Profile and Disposal Summary
This compound and its structural analogs are treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
| Hazard Classification | Description | Disposal Consideration |
| Skin Irritation | May cause skin irritation.[1] | Avoid all skin contact. In case of contact, wash thoroughly with soap and water. Contaminated clothing should be removed and laundered before reuse.[3] |
| Eye Irritation | May cause serious eye irritation or damage.[1] | Avoid all eye contact. If contact occurs, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4] |
| Environmental Hazards | While specific data is unavailable, similar pyrrolidine compounds can be harmful to aquatic life.[5] | Prevent release into the environment. Do not discharge into sewer systems.[5][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste, adhering to institutional, local, regional, and national regulations.[7]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Solid Waste:
-
Place contaminated solid waste (e.g., gloves, paper towels, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
For the pure compound, collect it in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
Step 2: Use of Appropriate Waste Containers
-
Use a designated hazardous waste container made of compatible materials such as high-density polyethylene (HDPE) or glass.[2]
-
The container must be in good condition, free of leaks, and the exterior must be clean.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and any other components in the waste mixture.[7]
Step 3: Storage of Chemical Waste
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Ventilation: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
Incompatible Materials: Ensure the waste is stored separately from incompatible materials.[2]
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[7]
-
Disposal should be carried out at an approved and licensed waste disposal facility, potentially through controlled incineration with flue gas scrubbing.[6][7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[7]
-
Decontamination: Ventilate the area and wash the spill site after the cleanup is complete.[7]
Experimental Protocols
While specific experimental protocols for the disposal of this exact compound are not available, the general principles of handling Boc-protected amino acids are relevant. The tert-butoxycarbonyl (Boc) protecting group is acid-labile.[9] Therefore, waste streams should not be mixed with strong acids unless part of a specific neutralization or degradation protocol under controlled conditions, which should not be attempted by laboratory personnel for disposal purposes.[2]
Caption: Disposal workflow for this compound.
References
- 1. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | C10H17NO5 | CID 88804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following equipment is mandatory:
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.[1][2][3]
-
Hand Protection : Use compatible, chemical-resistant gloves.[1][2][3][4] Gloves should be inspected before use and disposed of properly after handling the substance.[1][3]
-
Body Protection : A laboratory coat or a chemical-resistant apron is required to prevent skin contact.[1][2] For larger spills, a full protective suit may be necessary.[2]
-
Respiratory Protection : Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][5] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2][3]
Safety and Handling Summary
The following table summarizes key safety information for handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, the data is compiled from information on structurally similar compounds, including pyrrolidine derivatives and Boc-protected amino acids.
| Parameter | Recommendation | Source |
| Eye Protection | Chemical safety goggles or face shield. | [1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | [1][3][4] |
| Body Protection | Laboratory coat or chemical-resistant apron. | [1][2] |
| Respiratory Protection | Use in a well-ventilated fume hood. | [1][2][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3][5] | [2][3][5] |
| Spill Response | Evacuate, ventilate, and use appropriate PPE. Absorb spill with inert material. | [1] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [1][3] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Handle in a well-ventilated area or a chemical fume hood to minimize exposure.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Storage:
-
Keep the container tightly closed in a dry and cool place.[3][5][6]
-
Store in a well-ventilated area away from incompatible materials.[2][5]
Disposal Plan
Contaminated materials and waste should be disposed of following institutional and governmental regulations.
-
Unused Product : Dispose of as chemical waste through a licensed contractor. Do not allow the product to enter drains.
-
Contaminated PPE : Gloves, lab coats, and other disposable PPE that have come into contact with the chemical should be considered contaminated and disposed of as chemical waste.[1][3]
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent and disposed of according to institutional guidelines.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]
Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to contain the situation and prevent exposure. The following diagram outlines the procedural workflow for handling a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
